Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYKJMMAPSQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181114-98-7 | |
| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations.
Introduction and Significance
Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The specific target of this guide, this compound, possesses a versatile scaffold amenable to further functionalization, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of the benzyl group on the nitrogen, the methyl group at the 4-position, and the methyl carboxylate at the 3-position provides a template for exploring structure-activity relationships in various therapeutic areas.
The synthesis of such polysubstituted pyrrolidines often relies on powerful and convergent strategies. Among these, the [3+2] cycloaddition reaction of azomethine ylides stands out as a particularly elegant and efficient method for constructing the five-membered pyrrolidine ring with a high degree of stereocontrol.[2][3][4] This guide will focus on a two-step synthetic sequence commencing with the preparation of a key precursor, followed by the pivotal 1,3-dipolar cycloaddition reaction.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-stage process. The first stage involves the synthesis of the azomethine ylide precursor, N-benzylglycine ethyl ester. The second, and key, stage is the in-situ generation of the azomethine ylide from this precursor and its subsequent [3+2] cycloaddition with methyl methacrylate to construct the desired pyrrolidine ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-benzylglycine ethyl ester
The initial step in our synthetic sequence is the preparation of the crucial precursor, N-benzylglycine ethyl ester. This is achieved through a straightforward nucleophilic substitution reaction between benzylamine and an ethyl haloacetate.
Reaction Mechanism
The synthesis of N-benzylglycine ethyl ester proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This is followed by deprotonation of the resulting ammonium salt by a mild base to yield the desired secondary amine.
Experimental Protocol: Synthesis of N-benzylglycine ethyl ester
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Benzylamine | 107.15 | 43 | 0.4 |
| Ethyl bromoacetate | 167.00 | 33.4 | 0.2 |
| Diisopropylethylamine | 129.25 | 25.8 | 0.2 |
| Dichloromethane (DCM) | 84.93 | 400 mL | - |
Procedure:
-
To a 1000 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add benzylamine (43 g, 0.4 mol) and dichloromethane (250 mL).
-
Add diisopropylethylamine (25.8 g, 0.2 mol) to the stirred solution at room temperature.
-
Prepare a solution of ethyl bromoacetate (33.4 g, 0.2 mol) in dichloromethane (150 mL) and add it dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature (25-28 °C) for 4 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5 °C in an ice bath.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation to yield N-benzylglycine ethyl ester as a light brown oil. A patent for a similar synthesis using benzyl chloride and glycine ethyl ester suggests collecting the fraction at 142–143 °C under 10 mmHg vacuum.[6]
Part 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition
The core of this synthesis lies in the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and methyl methacrylate. This reaction is a powerful tool for the construction of five-membered heterocyclic rings.[3][4]
Mechanism of the 1,3-Dipolar Cycloaddition
The reaction is initiated by the formation of an azomethine ylide from N-benzylglycine ethyl ester. In the presence of a base, the α-proton of the ester is abstracted, leading to the formation of the 1,3-dipole. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkene, methyl methacrylate. The regioselectivity of the addition is governed by the frontier molecular orbitals of the dipole and the dipolarophile, with the nucleophilic carbon of the ylide attacking the β-carbon of the methacrylate.
Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| N-benzylglycine ethyl ester | 193.24 | 19.3 | 0.1 |
| Methyl methacrylate | 100.12 | 11.0 | 0.11 |
| Silver(I) acetate | 166.91 | 1.67 | 0.01 |
| Triethylamine | 101.19 | 10.1 | 0.1 |
| Toluene | 92.14 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-benzylglycine ethyl ester (19.3 g, 0.1 mol), methyl methacrylate (11.0 g, 0.11 mol), and toluene (200 mL).
-
To this mixture, add silver(I) acetate (1.67 g, 0.01 mol) and triethylamine (10.1 g, 0.1 mol). The use of a silver salt as a catalyst in azomethine ylide cycloadditions has been shown to be effective.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC. While some protocols suggest room temperature or slightly elevated temperatures, refluxing in toluene is a common condition for these types of cycloadditions.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Characterization
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its structure and purity.
-
Physicochemical Properties: The target compound is expected to be a colorless to pale yellow oil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the pyrrolidine ring, the methyl group at the 4-position, and the methyl ester protons.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₉NO₂, MW = 233.31 g/mol ).[8][9]
Conclusion
This technical guide has outlined a reliable and well-precedented two-step synthesis of this compound. The key transformation, a 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide, provides an efficient means to construct the functionalized pyrrolidine core. The detailed experimental protocols and mechanistic discussions herein are intended to provide researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions [mdpi.com]
- 4. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate: Synthesis, Properties, and Applications
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity. This five-membered nitrogen heterocycle is prized for its ability to explore three-dimensional pharmacophore space due to its sp³-hybridized nature and non-planar ring conformation, a phenomenon known as "pseudorotation". The strategic substitution of the pyrrolidine ring allows for fine-tuning of a molecule's physicochemical properties and biological target interactions. The N-benzyl group, in particular, is a common feature in bioactive molecules, often contributing to receptor binding and influencing metabolic stability.
This guide provides a comprehensive technical overview of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate , a substituted pyrrolidine that serves as a valuable building block in organic synthesis and drug discovery. While detailed peer-reviewed literature on this specific molecule is limited, this document will consolidate the available data and provide expert insights based on the well-established chemistry of closely related analogues. We will delve into its chemical properties, plausible synthetic routes, expected spectral characteristics, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectral Properties
Core Compound Profile
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are derived from supplier data and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| Molecular Weight | 233.31 g/mol | |
| CAS Number | 885958-67-8 | |
| Boiling Point | 302.2 °C at 760 mmHg (Predicted) | |
| Appearance | Colorless to light orange/yellow clear liquid (for related analogue) | |
| Stereochemistry | Commonly available as a mixture of stereoisomers (cis and trans) |
Spectral Analysis: An Inferential Approach
-
¹H NMR Spectroscopy:
-
Benzyl Group: A multiplet in the range of 7.20-7.40 ppm corresponding to the five aromatic protons of the phenyl ring. A singlet or a pair of doublets (diastereotopic protons) around 3.50-4.10 ppm for the benzylic -CH₂- group.
-
Pyrrolidine Ring: A complex series of multiplets between 2.00 and 3.80 ppm for the protons on the pyrrolidine ring. The chemical shifts will be influenced by the relative stereochemistry (cis/trans) of the methyl and carboxylate groups.
-
Methyl Ester: A sharp singlet at approximately 3.70 ppm for the -OCH₃ protons.
-
4-Methyl Group: A doublet around 1.00-1.20 ppm, coupled to the proton at the C4 position.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A resonance in the range of 170-175 ppm for the ester carbonyl.
-
Aromatic Carbons: Signals between 127 and 138 ppm for the phenyl group carbons.
-
Benzylic Carbon: A peak around 60-65 ppm for the benzylic -CH₂- carbon.
-
Pyrrolidine Ring Carbons: Resonances in the aliphatic region (approximately 30-60 ppm).
-
Methyl Ester Carbon: A signal around 52 ppm for the -OCH₃ carbon.
-
4-Methyl Carbon: A peak in the upfield region, typically around 15-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O Stretch: An absorption in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An expected peak at m/z = 233.
-
Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is a characteristic feature of N-benzyl compounds.
-
Synthesis and Reaction Chemistry
Strategic Approaches to the Pyrrolidine Core
The synthesis of substituted pyrrolidines like this compound can be approached through several established methodologies. A common and effective strategy involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. This method allows for the stereocontrolled construction of the pyrrolidine ring.
An alternative and widely used approach is the Michael addition, which can be performed enantioselectively using organocatalysis to synthesize substituted pyrrolidine-3-carboxylic acid derivatives.
The logical workflow for a plausible synthesis of the target molecule is outlined below:
Caption: Plausible synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of the target compound, adapted from established procedures for similar molecules. This protocol is for illustrative purposes and would require optimization.
Step 1: Synthesis of the Michael Adduct
-
To a solution of methyl crotonate (1.0 eq) in a suitable solvent such as acetonitrile, add benzylamine (1.1 eq).
-
The reaction can be catalyzed by a Lewis acid or allowed to proceed at room temperature or with gentle heating.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization and Esterification
-
The Michael adduct is then subjected to a cyclization reaction. This can often be achieved by treating the intermediate with a suitable base to facilitate intramolecular ring closure.
-
Alternatively, a Dieckmann condensation approach could be employed if a suitable diester precursor is used.
-
If the carboxylic acid is formed, esterification can be achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
The final product, this compound, would be purified by vacuum distillation or column chromatography.
Reactivity Profile
The chemical reactivity of this compound is dictated by its key functional groups: the tertiary amine, the methyl ester, and the N-benzyl group.
-
Tertiary Amine: The nitrogen atom is nucleophilic and basic, although less so than a non-acylated pyrrolidine due to steric hindrance from the benzyl group. It can be quaternized with alkyl halides.
-
Methyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.
-
N-Benzyl Group: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which would yield methyl 4-methylpyrrolidine-3-carboxylate. This de-benzylation is a common synthetic step to deprotect the nitrogen atom for further functionalization.
Caption: Key chemical transformations of the title compound.
Applications in Research and Drug Discovery
Substituted pyrrolidines are a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs. They are key components in a wide range of therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), kinase inhibitors, and central nervous system agents.
This compound, as a functionalized building block, is of significant interest for the following reasons:
-
Scaffold for Library Synthesis: It provides a ready-made core structure that can be elaborated at several positions. The ester can be converted to an amide, the N-benzyl group can be removed to allow for N-functionalization, and the pyrrolidine ring itself can be further modified. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening.
-
Development of CNS-Active Agents: The N-benzylpyrrolidine motif is found in compounds designed to treat neurodegenerative diseases like Alzheimer's. These scaffolds have been shown to interact with targets such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity.
-
Anticonvulsant and Antidiabetic Research: Derivatives of N-benzylpyrrolidine have been investigated for their anticonvulsant properties. Additionally, the pyrrolidine core is present in antidiabetic drugs, and N-acetylpyrrolidine derivatives have shown inhibitory activity against α-glucosidase and α-amylase.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of related compounds such as N-benzylpyrrolidine and other ester-containing heterocycles, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
In Case of Exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. While specific, in-depth studies on this particular molecule are not abundant in the public domain, its chemical properties and reactivity can be reliably inferred from the extensive body of research on related N-benzylpyrrolidine
Introduction: The Pyrrolidine-3-Carboxylate Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidine-3-Carboxylates
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] Among its derivatives, substituted pyrrolidine-3-carboxylates, also known as β-proline derivatives, have emerged as particularly valuable building blocks for developing novel therapeutic agents.[3] The stereochemistry and substitution pattern around this core structure can be finely tuned to modulate biological activity, leading to compounds with a wide range of pharmacological effects, including anticancer, antiviral, and neuroprotective properties.[2][4]
This guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidine-3-carboxylates. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Anticancer Activity: Targeting Cell Proliferation and Survival
The pyrrolidine framework is a cornerstone in the design of novel anti-proliferative agents.[4] Derivatives of pyrrolidine-3-carboxylate have demonstrated significant cytotoxicity against a variety of cancer cell lines, acting through diverse mechanisms including cell cycle arrest and induction of apoptosis.[5][6]
Mechanism of Action and Structure-Activity Relationship (SAR)
The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrrolidine ring. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung cancer cells.[7][8] In another study, polysubstituted pyrrolidines bearing trifluoromethyl (CF₃) groups on an attached phenyl ring exhibited potent inhibitory effects against ten different cancer cell lines, with IC₅₀ values in the low micromolar range.[5][6] Specifically, compound 3k from this series was shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in HCT116 and HL60 cells in a time- and dose-dependent manner.[5][6]
The general workflow for identifying and validating such compounds follows a multi-stage process, from initial high-throughput screening to detailed mechanistic studies.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the inhibitory activity of representative substituted pyrrolidine derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Polysubstituted Pyrrolidines | 3h (R¹=H, R²=CF₃, R³=Et) | HCT116 (Colon) | 4.1 | [6] |
| Polysubstituted Pyrrolidines | 3k (R¹=CF₃, R²=H, R³=Et) | HCT116 (Colon) | 2.9 | [5] |
| Polysubstituted Pyrrolidines | 3k (R¹=CF₃, R²=H, R³=Et) | HL60 (Leukemia) | 3.5 | [5] |
| Pyrrolidinone-Hydrazones | Derivative with 5-nitrothiophene | PPC-1 (Prostate) | 2.5 - 20.2 | [9] |
| Pyrrolidone Derivatives | 1,3,4-oxadiazolethione deriv. | A549 (Lung) | Reduces viability to 28% at 100 µM | [7][8] |
| Pyrrolidone Derivatives | 4-aminotriazolethione deriv. | A549 (Lung) | Reduces viability to 29.6% at 100 µM | [7][8] |
Experimental Protocol: Cell Viability Assessment (CellTiter-Glo®)
This protocol outlines a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. It is a common primary assay for screening compound libraries for anticancer activity.
Causality Statement: This assay is chosen for its high sensitivity, simplicity (single reagent addition), and its direct correlation of luminescent signal to the number of metabolically active (viable) cells. A decrease in ATP signifies cytotoxic or cytostatic effects of the test compound.
Methodology:
-
Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrrolidine-3-carboxylate derivatives in culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add an equal volume of CellTiter-Glo® Reagent to each well (e.g., 100 µL). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which the compound inhibits 50% of cell viability.
Antiviral Activity: Inhibiting Viral Replication
The pyrrolidine scaffold is present in several potent antiviral agents.[10] Its derivatives have been developed to target key viral proteins, such as neuraminidase in the influenza virus, thereby preventing viral replication and propagation.[10][11]
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected cells.[10] Pyrrolidine-3-carboxylate derivatives can be designed as sialic acid mimics that fit into the highly conserved active site of the neuraminidase enzyme. This binding event blocks the enzyme's function, causing newly formed viral particles to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[10][11]
Experimental Protocol: Antiviral Activity Assay
Evaluating the antiviral efficacy of candidate compounds requires a cell-based assay that models the viral infection cycle.[12][13]
Causality Statement: This protocol is designed to quantify the ability of a compound to inhibit viral replication. By measuring the reduction in viral titer or cytopathic effect (CPE), one can directly assess the compound's antiviral potency. The cytotoxicity test is crucial to ensure that the observed antiviral effect is not merely a result of the compound killing the host cells.[12]
Methodology:
-
Host Cell Culture: Select a suitable host cell line for the target virus (e.g., MDCK cells for influenza). Culture the cells in 96-well plates until they form a confluent monolayer.[14]
-
Cytotoxicity Assessment: In a parallel plate, determine the cytotoxicity of the pyrrolidine derivatives on the host cells using an MTT or CellTiter-Glo® assay to identify the non-toxic concentration range.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with a predetermined titer of the virus. Allow the virus to adsorb for 1 hour at 37°C.[12]
-
Compound Treatment: After adsorption, remove the viral inoculum. Add culture medium containing serial dilutions of the test compounds (at non-toxic concentrations). Include a positive control (a known antiviral drug) and a negative control (virus only).
-
Incubation: Incubate the plates at 37°C for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: Observe the cells under a microscope and score the degree of CPE. The concentration that reduces CPE by 50% is the EC₅₀ (50% effective concentration).
-
Virus Titer Assay (e.g., Plaque Assay): Collect the supernatant from each well. Perform serial dilutions and use them to infect fresh cell monolayers to quantify the amount of infectious virus produced (plaque-forming units per mL).
-
-
Data Analysis: Calculate the EC₅₀ from the dose-response curve. Determine the Selectivity Index (SI) by dividing the 50% cytotoxic concentration (CC₅₀) by the EC₅₀. A higher SI value indicates a more promising safety and efficacy profile.
Neuroprotective Activity
Certain substituted pyrrolidines have demonstrated significant potential in protecting neurons from damage associated with excitotoxicity, oxidative stress, and ischemia.[15][16] This makes them attractive candidates for treating neurodegenerative diseases and acute brain injury.
Mechanism of Action: Attenuating Excitotoxicity and Oxidative Stress
One key mechanism of neuronal damage, particularly in stroke, is excitotoxicity, which is often initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate.[17] This leads to excessive calcium influx, triggering downstream apoptotic pathways. Some pyrrolidine dicarboxylates can modulate glutamate receptor activity or inhibit glutamate uptake, thereby reducing excitotoxic damage.[15][17]
Furthermore, compounds like pyrrolidine dithiocarbamate (PDTC) act as potent antioxidants and anti-inflammatory agents.[16][18] PDTC has been shown to provide neuroprotection by reducing lipid oxidative stress and inhibiting the pro-inflammatory transcription factor NF-κB.[16] It may also activate pro-survival signaling pathways like the Akt-GSK-3β pathway, further protecting neurons from apoptotic cell death.[18]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
This in vitro assay simulates the conditions of ischemic stroke, providing a robust platform for screening neuroprotective compounds.[19][20]
Causality Statement: OGD mimics the core pathological features of ischemia—lack of oxygen and glucose—which are the primary triggers of neuronal cell death in stroke.[19] A compound's ability to preserve cell viability in this model is a strong indicator of its potential as a neuroprotective agent for ischemic injury.
Methodology:
-
Neuronal Culture: Culture primary cortical or hippocampal neurons in multi-well plates until mature.
-
Pre-treatment: Incubate the neurons with various concentrations of the test pyrrolidine-3-carboxylate derivatives for a specified duration (e.g., 1-2 hours) before inducing OGD.
-
Induction of OGD:
-
Wash the cells with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).
-
Place the culture plates into a hypoxic chamber (e.g., with an atmosphere of 95% N₂ / 5% CO₂) for a duration that causes significant cell death in control wells (e.g., 60-90 minutes).
-
-
Reoxygenation: Remove the plates from the chamber and replace the OGD medium with normal, glucose-containing culture medium (with or without the test compound, depending on the experimental design).
-
Post-OGD Incubation: Return the cells to a standard incubator (37°C, 5% CO₂) for 24 hours.
-
Assessment of Neuronal Viability: Quantify cell death/viability using methods such as:
-
MTT Assay: Measures mitochondrial reductase activity in living cells.[15]
-
LDH Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.
-
Live/Dead Staining: Use fluorescent markers like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification by microscopy.[15]
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the OGD-only control.
Conclusion and Future Perspectives
Substituted pyrrolidine-3-carboxylates represent a highly versatile and promising class of molecules in the field of drug discovery. Their inherent stereochemical complexity and the amenability of the scaffold to diverse functionalization allow for the fine-tuning of biological activity against a wide array of therapeutic targets. The potent anticancer, antiviral, and neuroprotective activities highlighted in this guide underscore the immense potential of this chemical class.
Future research will likely focus on several key areas. The development of more efficient and stereoselective synthetic methods will be crucial for accessing novel and complex derivatives.[21][22][23] Advances in computational chemistry and machine learning can accelerate the design of compounds with improved potency and selectivity by better predicting structure-activity relationships.[24] Furthermore, exploring these compounds as inhibitors for other enzyme classes and receptors remains a fertile ground for discovery. As our understanding of disease pathology deepens, the adaptable nature of the substituted pyrrolidine-3-carboxylate scaffold ensures it will remain a cornerstone of medicinal chemistry for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 13. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 15. Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
Navigating the Pyrrolidine Scaffold: A Technical Guide to the Structural Analogs of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidine Core in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a cornerstone of many biologically active molecules and approved pharmaceuticals.[1] Its inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This guide delves into the structural analogs of a specific, synthetically versatile pyrrolidine derivative, Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, exploring its synthetic landscape, structure-activity relationships, and potential therapeutic applications. By understanding the nuances of its analogs, researchers can unlock new avenues for the design of novel therapeutics. The core structure, this compound, is a recognized chemical entity with the CAS number 885958-67-8.[2][3] A specific stereoisomer, methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate, is also documented under CAS number 1821770-21-1.[4][5]
Strategic Synthesis of the 3,4-Disubstituted Pyrrolidine Scaffold
The synthesis of 3,4-disubstituted pyrrolidines, such as the core topic molecule, requires careful control of stereochemistry. Several powerful synthetic strategies can be employed to construct this scaffold, each with its own advantages in terms of efficiency and stereoselectivity.
Key Synthetic Methodologies:
-
[3+2] Dipolar Cycloaddition: This is a classical and highly effective method for constructing five-membered rings.[2][6] It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The stereochemistry of the resulting pyrrolidine can often be controlled by the choice of starting materials and catalysts. For the synthesis of the title compound's core, a substituted alkene bearing the methyl and carboxylate groups would react with an azomethine ylide generated from benzylamine and a formaldehyde equivalent. Green protocols for these reactions are increasingly being developed, utilizing solvents like ionic liquids or even water to enhance reaction rates and yields.[3]
-
Michael Addition: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 4-methylpyrrolidine-3-carboxylates, an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate can be a key step.[7][8][9] Subsequent reduction and cyclization would yield the desired pyrrolidine ring with control over the stereocenters at the 3 and 4 positions.
-
Functionalization of Proline and its Derivatives: Chiral pool synthesis starting from readily available amino acids like proline or 4-hydroxyproline is a common strategy for accessing enantiomerically pure pyrrolidine derivatives. Through a series of functional group manipulations, including esterification, reduction, and substitution reactions, the desired 1-benzyl-4-methyl-3-carboxylate substitution pattern can be achieved.
Below is a generalized workflow for the synthesis of the pyrrolidine core, highlighting key decision points for the medicinal chemist.
Caption: Synthetic pathways to 3,4-disubstituted pyrrolidines.
Structure-Activity Relationships (SAR) of Pyrrolidine Analogs
While specific SAR data for the 4-methyl analog of the title compound is not extensively published, we can infer potential trends from related pyrrolidine derivatives. The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring.
| Position of Substitution | General Observations from Related Analogs | Potential Impact on Activity |
| N1-Substituent (Benzyl Group) | The N-benzyl group is a common feature in many biologically active pyrrolidines. It can participate in hydrophobic and π-stacking interactions with protein targets. | Modifications to the phenyl ring of the benzyl group (e.g., introduction of halogens, methoxy groups) can modulate potency and selectivity. |
| C3-Substituent (Methyl Carboxylate) | The ester functionality is a key hydrogen bond acceptor and can influence pharmacokinetic properties such as cell permeability and metabolic stability. | Conversion of the ester to a carboxylic acid or an amide can significantly alter the compound's polarity and interaction with target proteins. |
| C4-Substituent (Methyl Group) | The size and lipophilicity of the C4-substituent can impact binding affinity and selectivity. | Varying the alkyl group at this position (e.g., ethyl, propyl, cyclopropyl) or introducing polar functional groups would be a critical step in optimizing biological activity. |
| Stereochemistry at C3 and C4 | The relative stereochemistry (cis vs. trans) of the substituents at the 3 and 4 positions is often crucial for biological activity, as it dictates the overall shape of the molecule and its fit within a binding pocket. | Stereoselective synthesis is paramount to isolate and evaluate the activity of individual stereoisomers. |
Potential Therapeutic Applications and Biological Evaluation
Derivatives of the 1-benzylpyrrolidine scaffold have been investigated for a range of therapeutic applications, primarily targeting the central nervous system. For instance, novel 1-benzyl-4-(...)-pyrrolidin-2-ones have been synthesized and evaluated as potential nootropic agents, with some compounds showing promising activity in animal models of amnesia.[10]
The biological evaluation of new analogs would typically involve a tiered approach:
-
In Vitro Screening: Initial assessment of the compounds' activity against a panel of relevant biological targets (e.g., enzymes, receptors) and cell-based assays to determine potency and cytotoxicity.[11]
-
In Vivo Studies: Promising candidates from in vitro screening would be advanced to animal models to evaluate their efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profiles.[12]
The following diagram illustrates a typical workflow for the biological evaluation of novel pyrrolidine analogs.
Caption: Workflow for biological evaluation of pyrrolidine analogs.
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition
This protocol provides a general framework for the synthesis of the pyrrolidine core via a 1,3-dipolar cycloaddition reaction. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Generation of the Azomethine Ylide:
-
To a solution of an α-amino acid (e.g., sarcosine, 1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.1 eq) in a suitable solvent (e.g., toluene or ionic liquid), heat the mixture to reflux (typically 80-110 °C) for 1-2 hours to facilitate the in situ generation of the azomethine ylide via decarboxylation.[3][6]
-
-
Cycloaddition Reaction:
-
To the solution containing the generated azomethine ylide, add the dipolarophile (e.g., a substituted alkene, 1.0 eq).
-
Continue to heat the reaction mixture at reflux for an additional 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.
-
Characterization Techniques
The structural elucidation of the synthesized analogs is performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and stereochemistry of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the ester, C-N of the amine).
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these compounds. Future research should focus on the stereoselective synthesis of a wide range of analogs with systematic variations at the N1, C3, and C4 positions. Comprehensive biological evaluation of these compounds will be crucial in elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development, particularly in the realm of central nervous system disorders.
References
- 1. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. echemi.com [echemi.com]
- 4. methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prominently featured in a plethora of natural products and FDA-approved pharmaceuticals.[1] Its significance stems from a unique combination of structural and physicochemical properties, including its inherent three-dimensionality, conformational flexibility, and capacity for stereochemical diversity.[2][3] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical advantages, diverse synthetic strategies for its construction and functionalization, and its multifaceted roles in targeting a wide array of biological pathways. We will explore its application in several key therapeutic areas through the lens of established drugs and clinical candidates, supported by quantitative data and detailed mechanistic insights. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the exploitation of this versatile chemical motif.
The Physicochemical and Structural Advantages of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine motif in successful drug candidates is not arbitrary; it is a direct consequence of its advantageous physicochemical and structural properties that make it an ideal building block for interacting with complex biological targets.[1]
-
Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct three-dimensional and globular shape.[1][2][3] This non-planarity, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling the precise spatial orientation of substituents to match the topographical features of a protein's binding site.[2][3]
-
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a rich stereochemical diversity. This is a critical feature in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities, potencies, and toxicological profiles due to their differential interactions with chiral biological macromolecules.[2][3]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine ring can significantly influence a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, enhancing interactions with biological targets. Furthermore, the introduction of this heterocyclic scaffold can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for the clinical success of a drug candidate.[2]
-
Synthetic Tractability: The pyrrolidine ring can be synthesized and functionalized through a variety of robust and well-established chemical methodologies. This synthetic accessibility allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic parameters.
Synthetic Strategies for Pyrrolidine Ring Construction
The construction of the pyrrolidine core is a well-trodden path in organic synthesis, with several powerful and stereoselective methods at the disposal of medicinal chemists. Two primary strategies are commonly employed: the functionalization of pre-existing chiral pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[2][3]
Functionalization of Chiral Pool Pyrrolidines
A common and efficient approach involves starting with readily available and optically pure pyrrolidine derivatives, such as the amino acids L-proline and 4-hydroxy-L-proline.[4] These serve as versatile chiral building blocks that can be elaborated into more complex drug molecules. For instance, the synthesis of many drugs begins with the reduction of proline to (S)-prolinol.[4]
De Novo Synthesis: The 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis, offering a high degree of regio- and stereocontrol.[5][6] This powerful transformation allows for the rapid assembly of densely substituted pyrrolidines from simple acyclic precursors.[5] Metal-catalyzed asymmetric versions of this reaction have been extensively developed, providing enantioselective access to a wide range of chiral pyrrolidine derivatives.[7]
Experimental Protocol: Synthesis of a Substituted Pyrrolidine via KF/Al₂O₃ Mediated 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a polysubstituted pyrrolidine derivative using a solid-supported base, which offers advantages in terms of milder reaction conditions and simplified work-up.[1]
Materials:
-
α-Imino ester (1a)
-
Electron-deficient dipolarophile (e.g., N-phenylmaleimide, 2d)
-
KF/Al₂O₃ (potassium fluoride on alumina)
-
Dry acetonitrile
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Preparation of the Catalyst: Prepare KF/Al₂O₃ by adding a solution of KF in water to activated neutral alumina, followed by drying in an oven at 120 °C for 48 hours.
-
Reaction Setup: To a stirred solution of the α-imino ester (1a, 1 mmol) and the dipolarophile (2d, 1.2 mmol) in dry acetonitrile (10 mL), add KF/Al₂O₃ (0.5 g).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the solid catalyst. Wash the solid residue with acetonitrile.
-
Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolidine cycloadduct.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and stereochemistry.[1]
Therapeutic Applications of the Pyrrolidine Scaffold
The versatility of the pyrrolidine scaffold is evident in its widespread application across numerous therapeutic areas. Its ability to present functional groups in a well-defined three-dimensional arrangement allows it to interact with a diverse range of biological targets with high affinity and selectivity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A significant number of DPP-4 inhibitors, used for the treatment of type 2 diabetes, feature a pyrrolidine ring. These inhibitors often contain a 2-cyanopyrrolidine moiety which is crucial for their mechanism of action.[8] The pyrrolidine ring typically binds to the S1 pocket of the DPP-4 enzyme.[9][10]
| Compound | Pyrrolidine Derivative | IC₅₀ (nM) | Reference |
| Vildagliptin | 2-Cyanopyrrolidine | ~50 | [11] |
| Saxagliptin | 2-Cyanopyrrolidine | ~50 | [12] |
| Compound 2f (Thiosemicarbazone) | Chromone-based | 1.266 | [13] |
| Pyrrolidine Sulfonamide (B-XI) | Sulfonamide | 11,320 (11.32 µM) | [11] |
| 2-Benzyl-pyrrolidine derivative (2) | Benzyl-pyrrolidine | 1,100 (1.1 µM) | [8] |
Anticancer Agents
The pyrrolidine scaffold is a key structural component in a wide variety of anticancer agents.[9][14] These compounds exert their effects through diverse mechanisms, including the inhibition of kinases, targeting of chemokine receptors, and induction of apoptosis.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |
| Spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 (Liver) | 0.80 | - | [15] |
| Thiosemicarbazone pyrrolidine–copper(II) complex (37a) | SW480 (Colon) | 0.99 | - | [15] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | - | [16] |
| Pyrrolidine-based CXCR4 Antagonist (46) | - | 0.079 | CXCR4 Antagonist | [3][17] |
The chemokine receptor CXCR4 and its ligand CXCL12 play a pivotal role in tumor progression and metastasis.[18][19][20] Pyrrolidine-based antagonists of CXCR4 have shown promise in inhibiting cancer cell migration and metastasis.[17]
Caption: CXCR4 signaling pathway in cancer metastasis.
Antiviral Agents
The pyrrolidine scaffold is present in several antiviral drugs, targeting various viral proteins and replication mechanisms.[21] For instance, some pyrrolidine-containing compounds have been identified as potent inhibitors of the main protease (MPro) of coronaviruses, a crucial enzyme for viral replication.[22]
-
Telaprevir: A peptidomimetic containing a pyrrolidine ring, used in the treatment of Hepatitis C. It inhibits the NS3/4A serine protease.[21]
-
Ombitasvir: Another anti-Hepatitis C drug that incorporates a pyrrolidine moiety. It targets the NS5A protein, which is essential for viral replication.[21]
-
Pyrrolidine Dithiocarbamate (PDTC): This compound has shown potent antiviral activity against human rhinoviruses (HRV) and poliovirus by interfering with viral protein expression.[23][24][25]
Central Nervous System (CNS) Active Agents
The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with CNS targets has led to its incorporation into numerous drugs for neurological and psychiatric disorders.
-
Racetams: A class of nootropic drugs, such as piracetam, that contain a pyrrolidone (a pyrrolidine derivative) ring and are used to treat cognitive impairment.
-
Tofacitinib: An inhibitor of Janus kinases (JAKs) used in the treatment of rheumatoid arthritis, which also has implications for neuroinflammatory conditions.[2][26][27]
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity.[10][28][29] Tofacitinib, which contains a pyrrolidine-like core, exerts its therapeutic effect by inhibiting JAKs, thereby blocking the downstream signaling cascade.[26][30][31]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. oatext.com [oatext.com]
- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses | Semantic Scholar [semanticscholar.org]
- 26. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 27. wjgnet.com [wjgnet.com]
- 28. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 29. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ard.bmj.com [ard.bmj.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique stereochemical and physicochemical properties, including its sp³-hybridized nature and the phenomenon of "pseudorotation," grant it the ability to extensively explore pharmacophore space and present substituents in precise three-dimensional orientations.[1][2][4] This guide provides a comprehensive exploration of the discovery and history of novel pyrrolidine derivatives, detailing the evolution of synthetic strategies, from classical condensations to modern asymmetric methodologies. Through case studies of prominent drug classes, we will examine the intricate structure-activity relationships (SAR) and mechanisms of action that underscore the therapeutic success of these compounds. This document serves as a technical resource, offering detailed experimental protocols and data-driven insights to inform and guide the design and development of next-generation pyrrolidine-based therapeutics.
Introduction: The Enduring Significance of the Pyrrolidine Core
The pyrrolidine motif is a recurring structural feature in a vast array of natural products, alkaloids, and, most notably, synthetic pharmaceuticals.[3][5][6] Its prevalence is not coincidental but rather a testament to its remarkable versatility and favorable pharmacological properties. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring's non-planar, flexible conformation allows for the creation of up to 16 different stereoisomers from a fully substituted ring, providing a rich landscape for stereochemical optimization in drug design.[1][2] This conformational flexibility, combined with the basicity of the nitrogen atom, allows pyrrolidine-containing molecules to engage in a wide range of biological interactions, including hydrogen bonding and salt-bridge formation, which are critical for target binding.
The therapeutic landscape is replete with successful drugs built upon the pyrrolidine framework, spanning a multitude of disease areas.[3][5] Well-known examples include the antihypertensives Captopril and Enalapril, the antibacterial agent Clindamycin, the antihistamine Clemastine, and the nootropic Aniracetam.[3][5][7] More recent FDA approvals in 2022, such as Daridorexant (for insomnia), Pacritinib (a JAK-2 inhibitor), and Futibatinib (an FGFR-4 inhibitor), further underscore the continued relevance and therapeutic potential of this remarkable scaffold.[3][5]
Historical Perspective and the Evolution of Synthetic Strategies
The journey of pyrrolidine synthesis has evolved from classical methods, often requiring harsh conditions, to highly sophisticated and stereoselective modern techniques that offer precise control over the final molecular architecture.
Classical Approaches: The Paal-Knorr Synthesis
One of the earliest and most fundamental methods for constructing the pyrrole ring, which can be subsequently reduced to pyrrolidine, is the Paal-Knorr synthesis, first reported in 1884.[8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[8][10][11]
The causality behind this reaction's success lies in the electrophilicity of the carbonyl carbons and the nucleophilicity of the amine. The acidic catalyst serves to protonate a carbonyl group, activating it for nucleophilic attack by the amine to form a hemiaminal intermediate.[8][12] An intramolecular cyclization follows, as the nitrogen attacks the second carbonyl group. The final step is a dehydration cascade, which drives the reaction towards the formation of the stable aromatic pyrrole ring.[8][12] While foundational, this method's application can be limited by the availability of the 1,4-dicarbonyl starting materials and the often harsh reaction conditions.[10]
Caption: Paal-Knorr synthesis mechanism.
Modern Methodologies: Precision and Stereocontrol
The demand for enantiomerically pure pharmaceuticals has driven the development of advanced, stereoselective synthetic methods. These modern techniques provide exquisite control over the three-dimensional arrangement of atoms, a critical factor for optimizing drug-target interactions.
1,3-Dipolar Cycloaddition: This powerful reaction has become a cornerstone of modern pyrrolidine synthesis.[13] It involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, usually an alkene.[1][13][14] The concerted, pericyclic nature of this [3+2] cycloaddition allows for the simultaneous formation of two new carbon-carbon bonds and up to four stereocenters with a high degree of stereocontrol.[13][15] The azomethine ylides are often generated in situ from the decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[14][16] This method's versatility and stereospecificity make it an invaluable tool for creating complex, densely functionalized pyrrolidine scaffolds.[14][15][17]
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has revolutionized the synthesis of enantiopure pyrrolidines.[18][19][20] Chiral phosphoric acids, for instance, have been successfully employed to catalyze enantioselective intramolecular aza-Michael cyclizations, yielding highly enantioenriched pyrrolidines.[20][21] Another strategy involves the use of readily available chiral auxiliaries, such as tert-butylsulfinamide, to direct the stereochemical outcome of cyclization reactions.[19] These asymmetric strategies are crucial for producing single-enantiomer drugs, as different stereoisomers can have vastly different biological activities and safety profiles.[1][2]
Case Studies: Pyrrolidine Derivatives in Modern Medicine
The versatility of the pyrrolidine scaffold is best illustrated by its successful application in diverse therapeutic areas. Here, we explore two prominent examples: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes and antiviral agents for Hepatitis C.
DPP-4 Inhibitors: A New Paradigm in Diabetes Management
Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels by stimulating insulin secretion.[22] Inhibition of DPP-4 prolongs the action of these hormones, providing an effective strategy for managing type 2 diabetes.[22][23] Several highly successful DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine core that acts as a mimic of the natural proline substrate.[22][24]
Vildagliptin and Saxagliptin: These drugs are prime examples of structure-based drug design. The pyrrolidine ring, particularly with a cyano group at the 2-position (a (S)-cyanopyrrolidine scaffold), has proven to be a key pharmacophore for potent DPP-4 inhibition.[24][25] The nitrile group forms a covalent, yet reversible, interaction with a key serine residue (Ser630) in the active site of the DPP-4 enzyme. This choice of a reversible covalent inhibitor is a deliberate design feature to balance high potency with a favorable safety profile, avoiding the potential toxicity associated with irreversible inhibitors. The rest of the molecule is optimized to form non-covalent interactions with other residues in the enzyme's active site, enhancing binding affinity and selectivity.[25]
| Drug | Core Scaffold | Key Interacting Group | IC₅₀ (DPP-4) |
| Vildagliptin | (S)-Cyanopyrrolidine | Nitrile (-CN) | ~3.5 nM |
| Saxagliptin | (S)-Cyanopyrrolidine | Nitrile (-CN) | ~0.6 nM |
| Sitagliptin | (Trifluoromethyl)piperidine | N/A (Non-covalent) | ~18 nM |
Data compiled from various sources for comparative purposes. Actual values may vary.
Caption: Workflow for DPP-4 inhibitor discovery.
Antiviral Agents: Targeting Hepatitis C Virus (HCV)
The pyrrolidine scaffold has also been instrumental in the development of potent antiviral drugs, particularly for the treatment of chronic Hepatitis C.[26] Many of these drugs are inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[26][27]
Grazoprevir and Voxilaprevir: These second-generation HCV protease inhibitors incorporate a complex, multi-substituted pyrrolidine core.[26] The synthesis of these molecules is a multi-step process that often starts from chiral precursors like Boc-protected trans-4-hydroxy-L-proline.[26] The rigid, three-dimensional structure imparted by the pyrrolidine ring is critical for precisely positioning the pharmacophoric elements within the complex active site of the NS3/4A protease. This precise fit is a key determinant of their high potency and selectivity, leading to highly effective antiviral therapies with fewer side effects than earlier treatments.[26][27] The development of these agents highlights the power of leveraging a "privileged scaffold" and decorating it with functional groups to achieve highly specific and potent biological activity.[26]
Experimental Protocols and Characterization
The integrity of any claim for a novel compound rests on rigorous, reproducible synthesis and unambiguous characterization.
Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol is a representative example of a modern, stereoselective method for synthesizing functionalized pyrrolidines, adapted from methodologies described in the literature.[14][15]
Objective: To synthesize an enantioenriched, substituted pyrrolidine via a silver-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
N-benzylideneglycine methyl ester (azomethine ylide precursor)
-
N-cinnamyl-N-benzyl-p-toluenesulfonamide (dipolarophile)
-
Silver Acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dipolarophile (1.0 mmol), the azomethine ylide precursor (1.2 mmol), and Silver Acetate (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) via syringe, followed by the addition of triethylamine (1.2 mmol). The base is crucial for the in situ generation of the azomethine ylide.
-
Reaction Execution: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (dipolarophile) is consumed (typically 8-12 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure pyrrolidine cycloadduct.
-
Characterization: Confirm the structure and purity of the final product using the techniques outlined below. Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).
Characterization of Novel Pyrrolidine Derivatives
Unequivocal structural confirmation and purity assessment are paramount.[28][29] A combination of spectroscopic and analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule.[30][31][32] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity and confirm the regiochemistry of the cycloaddition.[30]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition and molecular formula.[30][31]
-
Chromatography: HPLC and Gas Chromatography (GC) are used to assess the purity of the compound.[28][30] For chiral molecules, specialized chiral columns are used to separate and quantify the enantiomers, thus determining the enantiomeric excess.[28]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which should be within ±0.4% of the calculated values for the proposed molecular formula, confirming sample purity.[28][29]
Future Directions and Conclusion
The pyrrolidine scaffold continues to be a fertile ground for drug discovery.[3] Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of even more efficient, sustainable, and stereoselective methods, such as C-H activation and flow chemistry, will enable the rapid synthesis of complex pyrrolidine libraries.
-
New Therapeutic Targets: As our understanding of disease biology deepens, the pyrrolidine scaffold will be applied to novel and challenging targets, including protein-protein interactions and allosteric binding sites. For instance, recent research explores novel pyrrolidines as main protease (MPro) inhibitors for broad-spectrum antiviral applications, including coronaviruses.[33]
-
Bioisosteric Replacements: The pyrrolidine ring itself may be further modified or used as a bioisostere for other cyclic systems to fine-tune pharmacokinetic and pharmacodynamic properties.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 24. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. rroij.com [rroij.com]
- 32. nano-ntp.com [nano-ntp.com]
- 33. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Properties of N-Benzyl-Pyrrolidine Esters
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While pharmacological potency is the initial beacon, it is the physicochemical properties of a compound that ultimately dictate its success or failure. These properties govern a molecule's ability to be formulated, to traverse biological barriers, and to reach its target in sufficient concentration—collectively, its "drug-like" character. The N-benzyl-pyrrolidine core, a privileged scaffold found in numerous biologically active agents, is of significant interest.[1][2] When functionalized as an ester, its physicochemical profile is critically altered.
This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a deep dive into the core physicochemical properties of N-benzyl-pyrrolidine esters. We move beyond mere data tabulation to explore the underlying causality, the strategic rationale behind experimental choices, and the profound implications of these properties on the development pathway. As a self-validating framework, the protocols and insights herein are designed to empower research teams to build a robust, data-driven understanding of their molecules, mitigating risks and accelerating progress.
The N-Benzyl-Pyrrolidine Ester Scaffold: Structural and Synthetic Foundations
The N-benzyl-pyrrolidine ester scaffold combines three key structural motifs: a saturated five-membered nitrogen heterocycle (the pyrrolidine ring), a benzyl group affixed to the nitrogen, and an ester functionality at one of the ring's carbon atoms. This combination imparts a unique three-dimensional character that is advantageous for exploring pharmacological space.[1]
The pyrrolidine ring is not planar and its conformation, or "puckering," can be influenced by substituents, affecting how the molecule interacts with biological targets.[1] The benzyl group often contributes to lipophilicity and can engage in specific binding interactions (e.g., pi-stacking). The ester group serves as a key modulator of properties, acting as a hydrogen bond acceptor and influencing polarity, solubility, and metabolic stability.
Caption: Core structure of an N-benzyl-pyrrolidine ester.
Synthetic Overview: Establishing the Core
The synthesis of these molecules typically involves established methodologies. A common approach is the esterification of a precursor N-benzyl-pyrrolidine carboxylic acid. Alternatively, routes may involve the Dieckmann cyclization of appropriate amino-diesters to form the pyrrolidine ring, followed by decarboxylation.[3][4] The choice of synthetic route can be critical, particularly for controlling stereochemistry, which is a vital aspect of this scaffold's interaction with chiral biological systems.[5]
Caption: High-level workflow for a common synthetic pathway.[3]
Critical Physicochemical Properties and Their Measurement
The "developability" of a drug candidate hinges on a delicate balance of physicochemical properties. For N-benzyl-pyrrolidine esters, the interplay between lipophilicity, solubility, and stability is paramount.
Lipophilicity: The Gateway to Membrane Permeation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter. It governs membrane permeability, plasma protein binding, and often, metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
For ionizable compounds like N-benzyl-pyrrolidine esters (which have a basic nitrogen), the distribution coefficient (LogD) at a specific pH (usually physiological pH 7.4) is more relevant. The pyrrolidine nitrogen is a weak base, and its degree of protonation at pH 7.4 will significantly impact the measured LogD value.[6]
Comparative Data for N-Benzyl-Pyrrolidine Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (Calculated) | Reference |
| 1-Benzyl-pyrrolidine-3-carboxylic acid methyl ester | C13H17NO2 | 219.28 | 1.68 | --INVALID-LINK--[7] |
| N-Benzyl-L-proline (acid form) | C12H15NO2 | 205.25 | -0.4 | --INVALID-LINK--[8] |
| N-Benzyl-3-Pyrrolidone | C11H13NO | 175.23 | N/A | --INVALID-LINK--[9] |
| 1-Benzyl-2-pyrrolidinone | C11H13NO | 175.23 | N/A | --INVALID-LINK--[10] |
Note: Calculated LogP values can differ significantly from experimental values and should be used as a guide.[11]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This protocol provides a self-validating system for determining the distribution coefficient at physiological pH.
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate completely. This is a critical step to ensure thermodynamic equilibrium.
-
-
Sample Preparation:
-
Prepare a stock solution of the N-benzyl-pyrrolidine ester in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Spike a small volume (e.g., 10 µL) of the stock solution into the biphasic system. The final organic solvent concentration should be minimal (<1%) to avoid disrupting the phases.
-
Seal the vial and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the aqueous and octanol layers.
-
-
Quantification:
-
Carefully sample a precise aliquot from both the top (octanol) and bottom (aqueous) layers.
-
Determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy. The method must be calibrated for both octanol and aqueous matrices.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Aqueous Solubility
Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. The ester functionality, while more lipophilic than a carboxylic acid, is generally more polar than a simple alkyl chain, providing a means to modulate solubility.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid N-benzyl-pyrrolidine ester to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids.
-
Quantification: Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of the dissolved compound.
-
Result Expression: The solubility is expressed in units such as µg/mL or µM.
Chemical Stability
The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (esterases). Understanding the chemical stability of an N-benzyl-pyrrolidine ester is crucial for determining its shelf-life and its viability as an oral drug, as it must survive the acidic environment of the stomach and potential enzymatic degradation.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 40-60°C.
-
Basic: 0.1 M NaOH at 40-60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat at 60-80°C.
-
Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines).
-
-
Procedure:
-
Prepare solutions of the compound (~1 mg/mL) in the respective stress media.
-
Incubate the solutions for a defined period (e.g., sampling at 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid sample with NaOH), and dilute it for analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (typically a gradient reverse-phase method with UV or MS detection).
-
The method is considered "stability-indicating" if it can resolve the parent compound from all major degradation products.
-
Quantify the percentage of the parent compound remaining and identify the major degradants (e.g., by LC-MS). The primary expected degradant from hydrolysis would be the corresponding N-benzyl-pyrrolidine carboxylic acid.
-
Connecting Properties to Pharmaceutical Development
The ultimate goal of characterizing these properties is to predict a compound's in vivo behavior. The interplay between lipophilicity, solubility, and stability directly impacts the ADME profile (Absorption, Distribution, Metabolism, and Excretion).
Caption: Interrelation of physicochemical properties and ADME outcomes.
-
Absorption: A compound needs a balance. It must be soluble enough in the gut lumen to be available, yet lipophilic enough to cross the intestinal membrane. A LogD₇.₄ in the range of 1-3 is often considered optimal.
-
Distribution: Higher lipophilicity generally leads to greater distribution into tissues and higher plasma protein binding. For CNS targets, which many N-benzyl-pyrrolidine derivatives are designed for, sufficient lipophilicity is required to cross the blood-brain barrier.[12]
-
Metabolism: The ester moiety is a known site for metabolic cleavage by esterase enzymes in the plasma and liver. This can be a metabolic liability, leading to rapid clearance, or it can be intentionally designed as a prodrug strategy, where the ester is cleaved to release the active carboxylic acid.
-
Excretion: The overall polarity of the molecule and its metabolites will dictate the primary route of excretion, whether renal (for more polar compounds) or biliary (for more lipophilic compounds).
By systematically measuring and understanding these core physicochemical properties, research teams can make informed decisions, rationally design the next generation of molecules, and ultimately increase the probability of translating a promising scaffold into a successful therapeutic agent.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Synthesis of N-Benzyl-3-Pyrrolidinone-Academax [exhibition.academax.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 1-Benzyl-2-pyrrolidinone 98 5291-77-0 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry of 3,4-Substituted Pyrrolidines: Strategies and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, frequently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The stereochemical arrangement of substituents, particularly at the C3 and C4 positions, is a critical determinant of molecular shape, conformation, and, consequently, biological function and efficacy. This guide provides an in-depth exploration of the stereochemistry of 3,4-substituted pyrrolidines, synthesizing foundational principles with advanced, field-proven synthetic strategies. We will dissect the causal relationships behind experimental choices in diastereoselective and enantioselective synthesis, present detailed protocols for key transformations, and outline robust methods for stereochemical characterization, thereby equipping researchers with the knowledge to rationally design and execute the synthesis of stereochemically pure pyrrolidine derivatives.
Introduction: The Significance of the 3,4-Substituted Pyrrolidine Core
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a "privileged" structural motif, a distinction earned through its repeated appearance in compounds exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anticonvulsant properties.[3][4][5] The conformational flexibility of the pyrrolidine ring, which exists as a dynamic equilibrium between envelope and twist forms, allows it to present substituents in precise three-dimensional orientations.[6][7] This conformational behavior is profoundly influenced by the nature and relative stereochemistry of substituents at the C3 and C4 positions. Controlling the absolute and relative configuration of these two contiguous stereocenters is paramount in drug design, as stereoisomers of a drug can exhibit dramatically different potency, selectivity, and metabolic profiles.
Foundational Stereochemical and Conformational Principles
The stereochemical landscape of 3,4-disubstituted pyrrolidines is defined by two key aspects: the relative configuration of the substituents (cis vs. trans) and the absolute configuration at each stereocenter (R/S).
-
Relative Stereochemistry (cis vs. trans): This describes the orientation of the C3 and C4 substituents relative to the plane of the ring. In cis isomers, the substituents are on the same face, whereas in trans isomers, they are on opposite faces.
-
Conformational Analysis: The pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The two primary conformations are the envelope (where one atom is out of the plane of the other four) and the twist (or half-chair, where two adjacent atoms are displaced on opposite sides of the plane). The energy barrier between these conformations is low, and the preferred pucker is dictated by the steric and electronic nature of the substituents and the nitrogen protecting group.[6][7][8] For example, bulky substituents tend to occupy pseudoequatorial positions to minimize steric hindrance.
Diagram: Fundamental Isomers and Conformations
Below is a diagram illustrating the basic cis and trans diastereomers of a 3,4-disubstituted pyrrolidine and the representative envelope and twist conformations.
Caption: cis vs. trans isomers and the interconverting envelope/twist conformations.
Key Synthetic Strategies for Stereocontrol
The synthesis of stereochemically defined 3,4-substituted pyrrolidines is a significant challenge that has spurred the development of numerous innovative methodologies.[1][2] These can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Strategy: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most powerful and convergent methods for constructing the pyrrolidine ring.[9][10] The stereochemical outcome of this reaction is highly dependent on the geometry of the reactants and the reaction conditions.
Mechanistic Insight: This reaction is a concerted, pericyclic process where two new C-C bonds are formed simultaneously.[10] The stereochemistry of the alkene is transferred directly to the newly formed stereocenters in the pyrrolidine ring. For instance, a (E)-alkene will typically lead to a trans-substituted pyrrolidine, while a (Z)-alkene will yield the cis product. The regioselectivity and diastereoselectivity can be further influenced by steric and electronic factors, as well as the use of Lewis acid catalysts.[4][11][12]
Diagram: [3+2] Cycloaddition Workflow
Caption: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
Enantioselective Strategy: Organocatalyzed Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation and has been elegantly applied to the synthesis of chiral pyrrolidines.[5] This approach often involves the reaction of an aldehyde or ketone with a nitroalkene, catalyzed by a chiral secondary amine, such as a derivative of proline.[13][14]
Causality Behind the Choice: The choice of a chiral pyrrolidine-based catalyst is strategic. The catalyst reacts with the carbonyl compound (e.g., cyclohexanone) to form a nucleophilic enamine intermediate. The chiral environment of the catalyst then directs the facial attack of this enamine onto the nitroalkene. The stereochemistry of the catalyst dictates the absolute configuration of the newly formed stereocenters. The resulting Michael adduct can then be further manipulated (e.g., reductive amination) to close the ring and form the desired 3,4-substituted pyrrolidine. This method offers excellent control over enantioselectivity.[14][15]
Protocol in Focus: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative example based on established methodologies for synthesizing enantioenriched precursors to 3,4-substituted pyrrolidines.[5][13]
Objective: To synthesize a γ-nitroaldehyde with high diastereo- and enantioselectivity, which can be subsequently cyclized to a pyrrolidine.
Materials:
-
trans-β-nitrostyrene (Michael Acceptor, 1.0 equiv)
-
Propanal (Michael Donor, 10.0 equiv)
-
(S)-Diphenylprolinol silyl ether (Organocatalyst, 0.1 equiv)
-
Benzoic Acid (Co-catalyst/Additive, 0.1 equiv)
-
Toluene (Solvent)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-diphenylprolinol silyl ether (0.1 equiv), benzoic acid (0.1 equiv), and trans-β-nitrostyrene (1.0 equiv).
-
Solvation: Add dry toluene to achieve a 0.2 M concentration with respect to the nitrostyrene.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Donor: Add propanal (10.0 equiv) dropwise to the stirred solution. The use of a large excess of the aldehyde donor is crucial to favor the forward reaction and suppress side reactions.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-48 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired γ-nitroaldehyde.
-
Validation: The stereochemical outcome (diastereomeric ratio, dr, and enantiomeric excess, ee) must be determined. The dr can be assessed from the ¹H NMR of the purified product, while the ee is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Comparison of Synthetic Methods
The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and available starting materials.
| Method | Key Transformation | Stereocontrol | Advantages | Limitations |
| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Diastereoselective (substrate-controlled) | Convergent, high atom economy, rapid complexity generation.[10] | Requires specific alkene geometry for stereocontrol; enantiocontrol requires chiral catalysts or auxiliaries.[4][9] |
| Michael Addition | Conjugate Addition | Enantioselective (catalyst-controlled) | High enantioselectivity, readily available catalysts and starting materials.[5][13] | Multi-step process to form the ring; optimization of catalyst and conditions can be extensive. |
| Au(I)-Catalyzed Cyclization | Allene-ene Cycloaddition | Diastereo- & Enantioselective | Forms three contiguous stereocenters with high selectivity.[1][2] | Requires specialized allene substrates and precious metal catalyst. |
| Nitrile Anion Cyclization | 5-exo-tet Cyclization | Diastereo- & Enantioselective | Excellent for specific substitution patterns; high yields and ee.[11] | Substrate scope may be limited; requires strong base. |
Characterization and Stereochemical Assignment
Unambiguous determination of the relative and absolute stereochemistry is a critical, self-validating step in any synthetic protocol.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for determining relative stereochemistry.
-
¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between the protons at C3 and C4 can often distinguish cis from trans isomers, based on the Karplus relationship.
-
Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY are definitive.[16] For a cis isomer, an NOE correlation will be observed between the C3-H and C4-H protons, indicating their spatial proximity. This correlation is absent in the trans isomer.[16]
-
-
Chiral Chromatography (HPLC/SFC): Chiral High-Performance Liquid Chromatography or Supercritical Fluid Chromatography is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase, the two enantiomers of a compound can be separated and quantified.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.
Conclusion and Future Outlook
The stereoselective synthesis of 3,4-substituted pyrrolidines remains a vibrant and essential area of chemical research. While powerful methods like 1,3-dipolar cycloadditions and organocatalytic Michael additions provide robust platforms, the demand for ever-greater efficiency, broader substrate scope, and novel substitution patterns continues to drive innovation. Future developments will likely focus on the discovery of new catalytic systems, including photoredox and enzymatic strategies, to access these critical scaffolds with unparalleled precision and sustainability. The principles and protocols outlined in this guide serve as a foundational resource for professionals dedicated to leveraging the power of stereochemistry in the design of next-generation therapeutics.
References
- 1. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Introduction
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS No: 885958-67-8[1][2]) is a substituted pyrrolidine derivative. The pyrrolidine ring is a fundamental scaffold in a vast array of natural products and pharmacologically active compounds, making its derivatives significant targets in medicinal chemistry and drug development.[3] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This guide provides a comprehensive framework for the spectroscopic characterization of this specific compound, leveraging foundational principles and data from analogous structures to predict and interpret its spectral data.
This document serves as a technical resource for researchers and drug development professionals, offering in-depth analysis of expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein represent a self-validating system, where each analytical technique provides complementary information to build a complete and unambiguous structural profile.
Molecular Structure:
-
Chemical Formula: C₁₄H₁₉NO₂
-
Molecular Weight: 233.31 g/mol
-
Structure:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of its connectivity and stereochemistry.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.[3]
-
¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of 0-12 ppm and the accumulation of 16-64 scans to ensure a high signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required.[4]
-
Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, followed by phase and baseline correction to yield the final spectrum.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The presence of stereoisomers (cis and trans relationship between the C3-ester and C4-methyl groups) will likely result in two sets of signals for the pyrrolidine ring protons, or at least a more complex pattern than a single pure isomer would suggest. The following table outlines the predicted chemical shifts, multiplicities, and integrations for the major diastereomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| Aromatic (Benzyl) | 7.25 - 7.40 | Multiplet (m) | 5H | These protons on the phenyl ring are in a typical aromatic region. The multiplet arises from complex coupling between ortho, meta, and para protons. |
| Benzylic CH₂ | ~3.65 | Singlet (s) or AB quartet | 2H | The two protons of the benzylic methylene group are chemically equivalent if rotation is fast, resulting in a singlet. Restricted rotation could make them diastereotopic, leading to a more complex AB quartet. This is a key indicator of the local chemical environment. |
| Ester CH₃ | ~3.70 | Singlet (s) | 3H | The methyl group of the ester is deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region. |
| Pyrrolidine CH (C3-H) | ~2.8 - 3.2 | Multiplet (m) | 1H | This proton is adjacent to the electron-withdrawing ester group and coupled to multiple neighboring protons on the ring, leading to a complex multiplet. |
| Pyrrolidine CH₂ (C2-H, C5-H) | ~2.5 - 3.0 | Multiplet (m) | 4H | These methylene protons are adjacent to the nitrogen atom and will exhibit complex splitting patterns due to coupling with each other and other ring protons. |
| Pyrrolidine CH (C4-H) | ~2.2 - 2.6 | Multiplet (m) | 1H | This proton is coupled to the C4-methyl group and protons on C3 and C5, resulting in a complex multiplet. |
| C4-Methyl CH₃ | ~1.10 | Doublet (d) | 3H | This methyl group is coupled to the single proton on C4, resulting in a clear doublet. Its upfield shift is characteristic of an aliphatic methyl group. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| C=O (Ester) | ~173 | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield, which is a definitive marker for this functional group. |
| C-quaternary (Aromatic) | ~138 | The ipso-carbon of the benzyl group to which the CH₂ is attached. |
| CH (Aromatic) | 127 - 129 | Signals for the ortho, meta, and para carbons of the phenyl ring. |
| Benzylic CH₂ | ~58 | This carbon is attached to the nitrogen and the phenyl ring, placing it in this characteristic region. |
| Ester O-CH₃ | ~52 | The methyl carbon of the ester functional group. |
| Pyrrolidine CH₂ (C2, C5) | 50 - 60 | These carbons are adjacent to the nitrogen atom, leading to a downfield shift compared to simple alkanes. |
| Pyrrolidine CH (C3) | 45 - 55 | This methine carbon is influenced by both the nitrogen and the ester group. |
| Pyrrolidine CH (C4) | 35 - 45 | This methine carbon is shifted downfield by the nitrogen atom. |
| C4-Methyl CH₃ | ~15 | A typical upfield chemical shift for an aliphatic methyl group. |
Workflow for Complete Structural Elucidation using NMR
To resolve ambiguities and confirm the assignments predicted above, a series of 2D NMR experiments is essential. The following workflow provides a self-validating approach to the complete structural assignment.[5][6]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.[4]
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. A small amount of the solid or liquid sample is placed directly on the crystal. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 to 32 scans to improve data quality.[7]
-
Data Processing: The sample spectrum is automatically ratioed against the background by the instrument's software to generate the final transmittance or absorbance spectrum.
Predicted IR Absorption Bands
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3050 - 3030 | Medium | C-H Stretch | Aromatic (Benzyl) |
| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Pyrrolidine & Methyls) |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | Strong | C-O Stretch | Ester |
| 740, 700 | Strong | C-H Bend | Monosubstituted Benzene |
The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretch of the ester at approximately 1735 cm⁻¹. Its presence is a crucial piece of evidence for the compound's identity.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)
GC-MS with electron ionization is a standard method for the analysis of volatile, thermally stable small molecules.
-
Sample Introduction: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The purified compound then enters the mass spectrometer's ion source.
-
Ionization: In the source, the molecule is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and fragment.[4]
-
Analysis: The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
Analysis of the fragmentation pattern provides corroborating evidence for the predicted structure.
| m/z Value | Proposed Fragment | Structure of Fragment | Significance |
| 233 | [M]⁺ | [C₁₄H₁₉NO₂]⁺ | Molecular Ion Peak. Confirms the molecular weight of the compound. |
| 91 | [C₇H₇]⁺ | Tropylium Cation | Base Peak. The highly stable tropylium ion, formed by cleavage of the benzylic C-N bond, is characteristic of benzyl-containing compounds.[8] This is often the most abundant ion. |
| 142 | [M - C₇H₇]⁺ | [C₇H₁₂NO₂]⁺ | Loss of the benzyl group from the molecular ion. |
| 174 | [M - COOCH₃]⁺ | [C₁₂H₁₆N]⁺ | Loss of the carbomethoxy group. |
Key Fragmentation Pathway
The most prominent fragmentation pathway involves the cleavage at the benzylic position, which is driven by the formation of the highly stable tropylium cation.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy maps the carbon-hydrogen framework and connectivity. IR spectroscopy provides definitive confirmation of essential functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the m/z 91 tropylium ion, that corroborate the presence of the benzyl moiety. Together, these methods provide a robust, self-validating dossier of evidence that unambiguously confirms the molecular structure, ensuring the compound's identity and purity for its intended applications in research and development.
References
- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 2. METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE [myskinrecipes.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of Pyrrolidine-Based Compounds
Foreword: The Pyrrolidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery.[1] Its prevalence in numerous natural products and FDA-approved drugs is a testament to its significance.[1][2][3][4] Unlike flat aromatic systems, the sp³-hybridized nature of the pyrrolidine ring confers a distinct three-dimensional geometry, which is crucial for creating specific and high-affinity interactions with complex biological targets.[1][5][6][7][[“]] This guide provides an in-depth exploration of the key therapeutic targets modulated by pyrrolidine-based compounds, detailing the mechanistic rationale, presenting actionable experimental protocols, and offering insights into the structure-activity relationships that govern their efficacy.
The Structural Advantage: Why Pyrrolidine?
The utility of the pyrrolidine scaffold is rooted in its unique structural and physicochemical properties.[1]
-
Three-Dimensionality: The non-planar, puckered nature of the ring allows for the precise spatial orientation of substituents, enabling compounds to explore and fit into complex protein binding pockets. This phenomenon, known as "pseudorotation," provides access to a greater volume of pharmacophore space.[5][6][7][[“]]
-
Stereochemical Complexity: The presence of multiple stereocenters allows for the generation of diverse stereoisomers, where different spatial arrangements can lead to vastly different biological profiles and target selectivities.[5][7][[“]]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can be a hydrogen bond donor. This, combined with its generally good aqueous solubility, enhances the pharmacokinetic properties of drug candidates.[9]
-
Synthetic Tractability: Robust synthetic methods, such as the [3+2] cycloaddition of azomethine ylides and the functionalization of readily available precursors like proline, make the synthesis of diverse pyrrolidine libraries highly feasible.[2][10][11]
The conformation of the pyrrolidine ring can be controlled by the choice of substituents. Inductive and stereoelectronic factors influence the ring's pucker, leading to two primary "envelope" conformations: Cγ-exo and Cγ-endo.[5] This conformational control is a powerful tool for medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target.[5]
Caption: Control of pyrrolidine ring conformation is key to drug design.
Key Therapeutic Areas and Molecular Targets
Pyrrolidine-based compounds exhibit a remarkable breadth of biological activities, making them relevant across numerous therapeutic fields. Their primary mechanism often involves the specific inhibition of enzymes or the modulation of cell surface receptors.
Enzyme Inhibition: A Dominant Mechanism
The pyrrolidine scaffold is a common feature in a multitude of enzyme inhibitors.
Pyrrolidine derivatives are potent inhibitors of key enzymes involved in glucose metabolism, offering multiple avenues for anti-diabetic therapies.[12]
-
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors prevent the degradation of incretin hormones, which in turn stimulates insulin secretion. Pyrrolidine sulfonamide derivatives have shown significant DPP-IV inhibition.[13][14] For instance, compound 23d with a 4-trifluorophenyl substitution exhibited an IC50 of 11.32 ± 1.59 μM against the DPP-IV enzyme.[14]
-
α-Amylase and α-Glucosidase: These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. Their inhibition slows glucose absorption, mitigating post-meal hyperglycemia.[15] Rhodanine-substituted spirooxindole pyrrolidines have demonstrated α-amylase inhibition comparable to the drug acarbose.[13][14]
-
Aldose Reductase (ALR2): This enzyme is implicated in diabetic complications. Polyhydroxylated pyrrolidine derivatives have been synthesized that show promising inhibitory properties against ALR2.[13][14]
The development of pyrrolidine-based anticancer agents is a highly active area of research, with compounds targeting various hallmarks of cancer.[16][17]
-
Matrix Metalloproteinases (MMPs): MMPs like MMP-2 and MMP-9 are crucial for tumor invasion and metastasis. Benzofuroxane pyrrolidine hydroxamates have been developed as potent MMP inhibitors, with compounds 32a and 32b showing IC50 values in the nanomolar range, significantly better than controls.[13][14]
-
Histone Deacetylase (HDAC) and Prohibitin (PHB): Spiro[pyrrolidine-3,3′-oxindoles] have been identified as dual inhibitors of HDAC2 and PHB2, enzymes involved in gene expression and cell cycle regulation, showing potent anti-breast cancer activity.[5]
-
DNA Topoisomerases: These enzymes are vital for DNA replication and are validated targets for chemotherapy. Certain 1,2,4-oxadiazole pyrrolidine derivatives inhibit DNA gyrase and topoisomerase IV, demonstrating potent antibacterial and potential anticancer effects.[14]
Pyrrolidine-based compounds are being explored to combat the cholinergic deficit and oxidative stress characteristic of Alzheimer's disease.[18][19][20][21]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for treating Alzheimer's.[18] Pyrrolidine-substituted carbazole derivatives have demonstrated effective AChE inhibition.[13][14]
For genetic disorders like Fabry disease, which results from a deficiency of the enzyme α-galactosidase A (α-Gal A), pyrrolidine-based iminosugars can act as pharmacological chaperones. These small molecules assist in the proper folding of the misfolded enzyme, increasing its residual activity. Multimeric pyrrolidine iminosugars have shown a dramatic increase in inhibitory potency and have been shown to enhance enzyme activity in fibroblasts from Fabry patients.[13][14]
| Target Enzyme Class | Specific Target | Disease Area | Example Pyrrolidine Scaffold | Reported Activity (IC50) | Reference |
| Hydrolases | DPP-IV | Diabetes | Pyrrolidine Sulfonamide | 11.32 µM | [13][14] |
| α-Amylase | Diabetes | Spirooxindole Pyrrolidine | ~1.57 µg/mL | [13][14] | |
| α-Galactosidase A | Fabry Disease | Multimeric Iminosugar | 0.20 µM | [13][14] | |
| Acetylcholinesterase | Alzheimer's | Amido-ethylcarbazole | - | [13][14] | |
| Proteases | MMP-2 | Cancer | Benzofuroxane Hydroxamate | 102 nM | [13][14] |
| MMP-9 | Cancer | Benzofuroxane Hydroxamate | 162 nM | [13][14] | |
| Topoisomerases | DNA Gyrase | Bacterial Infection | 1,2,4-Oxadiazole Pyrrolidine | 120 nM | [14] |
Receptor Modulation
Pyrrolidine derivatives also serve as potent ligands for various cell surface receptors, particularly G-protein coupled receptors (GPCRs).[22]
-
Chemokine Receptor (CXCR4): CXCR4 plays a key role in cancer metastasis and HIV infection. Pyrrolidine-containing molecules have been designed as potent CXCR4 antagonists, inhibiting CXCL12-induced signaling with nanomolar efficacy and demonstrating in vivo anti-metastatic potential.[14]
-
G-Protein Coupled Receptor 40 (GPR40): Acting as an agonist for GPR40 enhances glucose-stimulated insulin secretion, making it an attractive target for type 2 diabetes. The stereochemistry of pyrrolidine derivatives is critical here; a cis-4-CF3 substituent was shown to lock the molecule in a conformation that favors full agonism.[5]
-
Opioid Receptors: The pyrrolidine moiety is found in compounds like asimadoline, a κ-opioid agonist developed for pain and inflammatory conditions.[2]
Caption: Pyrrolidine antagonists block CXCR4 signaling to inhibit metastasis.
Experimental Workflows and Protocols
Validating the therapeutic potential of novel pyrrolidine compounds requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize self-validating systems where positive and negative controls are integral to the experimental design.
Workflow for Screening Enzyme Inhibitors
This workflow provides a systematic approach to identifying and characterizing novel pyrrolidine-based enzyme inhibitors.
Caption: A typical workflow for screening pyrrolidine-based enzyme inhibitors.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used to screen potential anti-diabetic compounds.[15] The principle relies on the enzyme α-glucosidase cleaving a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1 M)
-
0.1 M Phosphate Buffer (pH 6.8)
-
0.1 N Sodium Carbonate (Na₂CO₃) (Stop solution)
-
Test Compounds (Pyrrolidine derivatives, dissolved in DMSO, then diluted in buffer)
-
Positive Control (Acarbose)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 20 µL of varying concentrations of the test compound (e.g., 20, 40, 60, 80, 100 µg/mL). Prepare wells for a negative control (buffer + DMSO) and a positive control (acarbose).
-
Enzyme Addition: Add 10 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 20 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. The causality here is to ensure that the inhibition observed is not merely competition for initial binding but a more sustained interaction.
-
Buffer Addition: Add 125 µL of 0.1 M phosphate buffer to each well.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG substrate to all wells.
-
Incubation: Incubate the plate at 37°C for exactly 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ to each well. The high pH denatures the enzyme and ensures the chromophore (p-nitrophenolate) is in its colored form.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the negative control (enzyme + substrate without inhibitor).
-
Abs_sample is the absorbance of the well with the test compound.
-
Self-Validation: The inclusion of a known inhibitor (acarbose) as a positive control validates that the assay conditions are suitable for detecting inhibition. The negative control establishes the baseline 100% enzyme activity. A dose-dependent response from the test compound provides confidence in the results.
Conclusion and Future Prospects
The pyrrolidine scaffold is undeniably a cornerstone of medicinal chemistry, offering a unique combination of three-dimensional complexity, synthetic accessibility, and favorable physicochemical properties.[1][13][14] Its derivatives have been successfully developed to target a wide array of enzymes and receptors implicated in cancer, diabetes, neurodegenerative disorders, and infectious diseases.[11][13][14]
The future of pyrrolidine-based drug discovery lies in leveraging advanced synthetic strategies to create more complex and spatially diverse libraries.[11] Combining this structural diversity with high-throughput screening against both established and novel therapeutic targets will continue to yield promising lead compounds. Furthermore, a deeper understanding of how specific substitutions control the ring's conformation will enable more rational, structure-based drug design, leading to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2001004116A2 - Neurotrophic pyrrolidines and piperidines, and related compositions containing them - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Methodological & Application
stereoselective synthesis of trans-4-methylpyrrolidine-3-carboxylates
An Application Guide for the Stereoselective Synthesis of trans-4-Methylpyrrolidine-3-Carboxylates
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif in medicinal chemistry and biology, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its prevalence in FDA-approved drugs highlights its importance as a versatile scaffold in modern drug discovery.[4] Specifically, substituted pyrrolidines such as 4-methylpyrrolidine-3-carboxylates serve as valuable chiral building blocks for constructing more complex molecules.[5] The biological activity of these molecules is often critically dependent on their stereochemistry, making the development of methods for precise stereocontrol a paramount objective in synthetic organic chemistry.[3]
This technical guide provides an in-depth overview of proven and innovative strategies for the . We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present key performance data for three primary synthetic approaches:
-
Diastereoselective [3+2] Cycloaddition of Azomethine Ylides
-
Organocatalytic Asymmetric Michael Addition-Cyclization Cascade
-
Chiral Pool Synthesis from 4-Hydroxyproline
This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Strategy 1: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct and atom-economical methods for synthesizing substituted pyrrolidines.[3] This reaction allows for the simultaneous formation of multiple C-C bonds and the creation of up to four contiguous stereocenters with a high degree of control.[3][6]
Mechanistic Rationale
This strategy involves the reaction of an azomethine ylide, a 1,3-dipole, with a dipolarophile, in this case, an α,β-unsaturated ester like methyl crotonate. The stereochemical outcome of the reaction (endo vs. exo cycloaddition) determines the relative configuration of the substituents in the resulting pyrrolidine ring.[7] By carefully selecting the catalyst (typically a silver or copper salt), ligands, and reaction conditions, the cycloaddition can be directed to favor the desired exo transition state, which leads to the formation of the trans-substituted pyrrolidine.[3]
The azomethine ylide is typically generated in situ from the condensation of an α-amino acid ester (e.g., methyl glycinate) with an aldehyde.[8] The choice of substituents on both the ylide and the dipolarophile, as well as the metal catalyst, is crucial for achieving high diastereoselectivity.
Protocol: Silver(I)-Catalyzed [3+2] Cycloaddition
This protocol describes the synthesis of a polysubstituted pyrrolidine via a silver-catalyzed 1,3-dipolar cycloaddition, a method known for its high regio- and diastereoselectivity.[6]
Materials:
-
Methyl 2-(benzylideneamino)acetate (Imine)
-
Methyl crotonate (Dipolarophile)
-
Silver Acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the imine (1.0 equiv), methyl crotonate (1.2 equiv), and anhydrous toluene.
-
To this solution, add silver acetate (0.1 equiv) and triethylamine (0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired trans-pyrrolidine-3-carboxylate derivative. The trans configuration is typically the major diastereomer under these conditions.
Data Summary: Performance of [3+2] Cycloaddition Reactions
The following table summarizes representative results for the synthesis of substituted pyrrolidines using this methodology, highlighting the excellent diastereoselectivity that can be achieved.
| Catalyst System | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| AgOAc / Et₃N | Methyl Crotonate | Toluene | 85-95 | >95:5 | [6] |
| Cu(CH₃CN)₄BF₄ / Ligand | Ethyl Acrylate | CH₂Cl₂ | 70-90 | 90:10 to >99:1 | [3] |
| Ag₂CO₃ | Various Alkenes | DCM | 60-85 | Good to Excellent | [6] |
Strategy 2: Organocatalytic Asymmetric Michael Addition-Cyclization Cascade
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[9][10] For the synthesis of trans-4-methylpyrrolidine-3-carboxylates, a particularly effective strategy involves an asymmetric Michael addition of a nitroalkane to a carboxylate-substituted enone, followed by a reductive cyclization.[11][12]
Mechanistic Rationale
The key to this approach is the initial, highly enantioselective Michael addition. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with the enone substrate to form a chiral iminium ion intermediate.[13] This activation lowers the LUMO of the enone, facilitating the conjugate addition of nitromethane. The bulky catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby establishing the stereocenter at the C3 position.
The subsequent reduction of the nitro group (e.g., via catalytic hydrogenation) yields an amino group, which undergoes spontaneous intramolecular cyclization onto the ketone to form the pyrrolidine ring.[11] The stereochemistry established in the Michael addition step dictates the final trans relationship between the methyl group at C4 and the carboxylate at C3. This method is concise and atom-economical.[12]
Protocol: Asymmetric Michael Addition and Reductive Cyclization
This two-step protocol provides a reliable route to the target compound with high enantiomeric and diastereomeric purity.[11][12]
Step A: Organocatalytic Michael Addition
-
In a vial, dissolve the 4-oxo-2-enoate substrate (1.0 equiv) and the chiral diarylprolinol silyl ether catalyst (0.1 equiv) in an appropriate solvent (e.g., toluene or chloroform).
-
Add nitromethane (3.0 equiv) to the solution.
-
Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 24-48 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting γ-nitro ester by flash column chromatography.
Step B: Reductive Cyclization
-
Dissolve the purified γ-nitro ester (1.0 equiv) in methanol or ethanol.
-
Add Palladium on carbon (10 wt. % Pd/C, ~5 mol %) to the solution.
-
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is fully consumed (typically 6-12 hours).
-
Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude trans-4-methylpyrrolidine-3-carboxylate, which can be further purified if necessary. This reaction typically yields the product with high diastereoselectivity (>95:5 dr).[11]
Data Summary: Performance of Organocatalytic Michael Additions
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | Ethyl 4-oxo-2-pentenoate | 90 | 97 | [11][12] |
| Squaramide-based Catalyst | Various Chalcones | 85-99 | 93-96 | [14] |
| Primary Amine-Thiourea | Various Enones | 90-98 | up to 98 | [14] |
Strategy 3: Chiral Pool Synthesis from 4-Hydroxyproline
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for synthesis.[15] Commercially available trans-4-hydroxy-L-proline is an excellent starting point for producing various substituted pyrrolidines, leveraging its inherent stereochemistry.[16][17]
Synthetic Rationale
This approach involves the chemical modification of the existing pyrrolidine scaffold of 4-hydroxyproline. A key transformation is the conversion of the C4 hydroxyl group into a methyl group with the correct trans stereochemistry relative to the C3 carboxylate. A plausible and efficient route involves an oxidation-addition sequence.
First, the hydroxyl group is oxidized to a ketone, yielding a 4-oxoproline derivative.[17] Subsequent stereoselective addition of a methyl nucleophile (e.g., from an organometallic reagent) to the ketone can be directed by the existing stereocenter at C2. This often requires careful selection of reagents and conditions to achieve the desired diastereoselectivity, favoring addition from the sterically less hindered face. The resulting tertiary alcohol is then deoxygenated to afford the final product.
Protocol: Synthesis via Oxidation of 4-Hydroxyproline
This multi-step protocol outlines a robust pathway from trans-4-hydroxy-L-proline.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)
-
Sodium hypochlorite (Bleach)
-
Methylmagnesium bromide (MeMgBr)
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents (DCM, THF, etc.)
Procedure:
-
Protection: Protect the amine and carboxyl groups of trans-4-hydroxy-L-proline using standard methods (e.g., Boc₂O for the amine, and diazomethane or SOCl₂/MeOH for the acid) if not starting with the pre-protected version.
-
Oxidation: Dissolve the protected hydroxyproline (1.0 equiv) in a biphasic solvent system like DCM/water. Add TEMPO (0.05 equiv) and potassium bromide (0.1 equiv). Cool the mixture to 0 °C and add sodium hypochlorite solution (1.2 equiv) dropwise, maintaining the temperature below 5 °C. Stir vigorously until TLC indicates complete consumption of the starting material. Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate to yield the 4-ketoproline derivative.[16][17]
-
Methylation: Dissolve the 4-ketoproline derivative in anhydrous THF and cool to -78 °C under an inert atmosphere. Add methylmagnesium bromide (1.5 equiv, 3.0 M in ether) dropwise. Allow the reaction to stir at -78 °C for 2 hours before slowly warming to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to isolate the tertiary alcohol.
-
Deoxygenation (Barton-McCombie or similar): Convert the tertiary alcohol to a thiocarbonyl derivative (e.g., a xanthate) and then treat with a radical initiator (AIBN) and a hydrogen source (e.g., tributyltin hydride or a less toxic alternative) to remove the hydroxyl group.
-
Deprotection: Dissolve the fully elaborated, protected pyrrolidine in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until the protecting groups are cleaved. Concentrate in vacuo to obtain the final product, often as a TFA salt.
Conclusion
The can be achieved through several robust and reliable strategies. The choice of method depends on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the final target. [3+2] cycloadditions offer a rapid construction of the core, organocatalytic cascades provide excellent enantiocontrol, and chiral pool synthesis offers a practical route from readily available precursors. Each of these methodologies provides a powerful platform for accessing these valuable building blocks for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Benzylation of Methyl Pyrrolidine-3-carboxylate
Introduction
The N-benzyl pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The benzyl group can serve as a crucial pharmacophore, a protecting group, or a synthetic handle for further molecular elaboration. Specifically, methyl 1-benzylpyrrolidine-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceuticals, including novel analgesics, anti-inflammatory agents, and compounds for neuroscience research targeting neurotransmitter modulation.[1][2][3][4] Its synthesis via N-benzylation of the parent methyl pyrrolidine-3-carboxylate is a fundamental transformation for researchers in drug discovery and development.
This document provides a comprehensive guide to the N-benzylation of methyl pyrrolidine-3-carboxylate. It delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and provides insights into reaction optimization and troubleshooting.
Mechanistic Overview: The SN2 Pathway
The N-benzylation of methyl pyrrolidine-3-carboxylate, a secondary amine, with a benzyl halide (e.g., benzyl bromide) proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-Br bond, leading to the formation of a quaternary ammonium salt intermediate.
A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] The absence of a base would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their mildness, low cost, and ease of removal.[6][7][8][9] The base deprotonates the newly formed N-benzylated pyrrolidinium salt, regenerating a neutral tertiary amine product and preventing further reactions.
The Critical Role of the Base
Potassium carbonate is a widely used base in N-alkylation reactions for several reasons:
-
Mild Basicity: It is strong enough to neutralize the acid byproduct without promoting significant side reactions like elimination or hydrolysis of the ester group.[6][7][8]
-
Heterogeneous Nature: In many common organic solvents, K₂CO₃ is only sparingly soluble, which can help to control the reaction rate and minimize base-induced degradation of sensitive substrates.
-
Ease of Removal: Being an inorganic solid, it can be easily removed from the reaction mixture by simple filtration.
Experimental Protocol
This protocol details a reliable method for the N-benzylation of methyl pyrrolidine-3-carboxylate using benzyl bromide and potassium carbonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl pyrrolidine-3-carboxylate hydrochloride | ≥98% | Commercially Available | Can be used directly or neutralized prior to reaction. |
| Benzyl bromide | ≥98% | Commercially Available | Lachrymator; handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | A polar aprotic solvent is ideal for SN2 reactions.[5] |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
| Saturated sodium bicarbonate solution | Prepared in-house | For workup. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For workup. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Reagents: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 1-benzylpyrrolidine-3-carboxylate.[10][11]
Visual Workflow
Caption: Experimental workflow for the N-benzylation of methyl pyrrolidine-3-carboxylate.
Reaction Mechanism Diagram
Caption: Simplified SN2 mechanism for N-benzylation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary. Ensure the reaction reaches the reflux temperature of the solvent. |
| Inactive base. | Use freshly dried, finely powdered potassium carbonate. | |
| Poor quality benzyl bromide. | Use freshly distilled or a new bottle of benzyl bromide. | |
| Formation of Side Products | Over-alkylation (quaternary salt formation). | This is less common with secondary amines but can occur with prolonged reaction times or excess alkylating agent. Use a slight excess (1.1 eq) of benzyl bromide. |
| Hydrolysis of the ester. | Ensure anhydrous conditions are maintained. Potassium carbonate is a relatively weak base, minimizing this risk.[7][8] | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A gradient elution often provides better separation. |
| Presence of baseline impurities. | Ensure all reagents are of high purity. Perform an aqueous workup to remove inorganic salts. |
Alternative Approaches
While direct alkylation with benzyl bromide is a robust method, other synthetic strategies can be employed:
-
Reductive Amination: This involves the reaction of methyl pyrrolidine-3-carboxylate with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[12][13] This method is often milder and can be advantageous for substrates sensitive to strong bases or alkyl halides. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the tertiary amine.[12]
Conclusion
The N-benzylation of methyl pyrrolidine-3-carboxylate is a key transformation for accessing valuable building blocks in pharmaceutical and chemical research. The protocol described herein, utilizing benzyl bromide and potassium carbonate in acetonitrile, offers a reliable and efficient method for this synthesis. A thorough understanding of the SN2 mechanism, the role of the base, and potential pitfalls allows for successful implementation and optimization. By following this detailed guide, researchers can confidently prepare methyl 1-benzylpyrrolidine-3-carboxylate for their synthetic endeavors.
References
- 1. FCKeditor - Resources Browser [mfa.gov.by]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Pyrrolidine Derivatives in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Neuroscience
The 2-oxopyrrolidine chemical scaffold is a cornerstone of modern neuroscience research and drug development.[1][2] This five-membered nitrogen-containing ring is the foundational structure for a diverse family of compounds that exhibit a remarkable range of activities within the central nervous system (CNS).[2][3] Historically, research into pyrrolidone derivatives began with the discovery of their "nootropic" or cognitive-enhancing effects, a term first coined to describe the action of Piracetam.[1][4] Over decades, the therapeutic and research applications have expanded significantly to include potent anticonvulsant and neuroprotective properties.[1][5]
This guide provides an in-depth exploration of two prominent classes of pyrrolidine derivatives, distinguished by their primary mechanisms of action and principal applications in neuroscience research:
-
Modulators of Synaptic Vesicle Dynamics: Exemplified by Levetiracetam, these compounds target presynaptic machinery to regulate neurotransmitter release, offering a unique approach to controlling neuronal hypersynchrony in conditions like epilepsy.[6][7]
-
Positive Allosteric Modulators of AMPA Receptors: This class, which includes the "racetam" nootropics like Aniracetam, enhances glutamatergic neurotransmission, providing powerful tools for investigating synaptic plasticity, learning, and memory.[8][9]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, self-validating protocols and the theoretical framework necessary for their successful implementation and interpretation.
Section 1: Modulators of Synaptic Vesicle Dynamics - The Levetiracetam Class
Levetiracetam (LEV) and its analogues represent a paradigm shift in anticonvulsant therapy and research.[1] Their unique mechanism, distinct from traditional ion channel blockers or GABAergic agents, has opened new avenues for studying the fundamental processes of neurotransmitter release.[6][10]
Core Mechanism of Action: Targeting SV2A
The primary molecular target of Levetiracetam is the Synaptic Vesicle Glycoprotein 2A (SV2A) , an integral membrane protein found on virtually all synaptic vesicles.[7][11]
-
Binding Specificity: LEV binds selectively and saturably to SV2A.[6][11] Brain tissue from mice lacking the SV2A protein does not exhibit LEV binding, confirming that SV2A is both necessary and sufficient for this interaction.[11]
-
Functional Consequence: While the precise downstream effects are still under intense investigation, evidence suggests that LEV's binding to SV2A modulates the protein's function in the synaptic vesicle cycle.[12] It does not appear to be a simple antagonist; rather, it is believed to reduce the readily releasable pool of vesicles in a frequency-dependent manner.[6][7] This means its effect is more pronounced during the high-frequency neuronal firing characteristic of a seizure, while leaving normal, low-frequency transmission largely unaffected.[6][10] This selective action on hypersynchronized activity is a key attribute.[6][10]
The interaction between Levetiracetam and SV2A provides a powerful tool to probe the role of presynaptic vesicle dynamics in seizure propagation and termination.
Diagram: Mechanism of Levetiracetam Action
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. healthopenresearch.org [healthopenresearch.org]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racetam - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
Application Notes & Protocols: The Pyrrolidine Scaffold as a Privileged Motif in Anticancer Drug Discovery
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone in modern medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2] The structural and physicochemical properties of the pyrrolidine moiety—notably its sp³-hybridized carbons that create a non-planar, three-dimensional structure—allow for a comprehensive exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[4][5] This guide provides an in-depth exploration of the pyrrolidine scaffold in oncology, detailing key classes of derivatives, their mechanisms of action, and robust, field-proven protocols for their synthesis and biological evaluation.
The Rationale: Why the Pyrrolidine Scaffold is a Staple in Oncology Research
The utility of the pyrrolidine ring is not coincidental; it is rooted in its distinct stereochemical and conformational properties. Unlike flat, aromatic systems, the puckered nature of the pyrrolidine ring allows substituents to be projected into three-dimensional space with precise stereocontrol.[4][5] This is fundamentally important for interacting with the complex, chiral environments of protein binding pockets.
Key Advantages:
-
Stereochemical Complexity: The presence of multiple chiral centers allows for the generation of diverse stereoisomers, each with potentially unique biological profiles. This enables fine-tuning of drug candidates to optimize target engagement and minimize off-target effects.[5]
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This feature often improves aqueous solubility and bioavailability, critical parameters in drug development.
-
Synthetic Tractability: The pyrrolidine core can be synthesized or functionalized through a wide array of established chemical reactions, including powerful multi-component reactions that allow for the rapid generation of molecular diversity.[6][7]
Key Classes of Pyrrolidine-Based Anticancer Agents and Mechanistic Insights
The versatility of the pyrrolidine scaffold has given rise to several classes of potent anticancer agents, each with distinct mechanisms of action.
Spirooxindole-Pyrrolidines
This class of compounds, characterized by a spirocyclic fusion of an oxindole and a pyrrolidine ring, has emerged as a particularly fruitful area of research. They are often synthesized via [3+2] cycloaddition reactions, a highly efficient method for creating molecular complexity.[7]
-
Mechanism of Action: Many spirooxindole-pyrrolidines function as potent inhibitors of key oncogenic proteins. For instance, certain derivatives have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical regulators of cell proliferation and survival.[7] By targeting multiple nodes in cancer signaling pathways, these compounds can induce robust cell cycle arrest and apoptosis.
Pyrrolidine-2,5-dione and Pyrrolidin-2-one Hybrids
The pyrrolidinedione (succinimide) and pyrrolidinone (butyrolactam) cores are common building blocks. When hybridized with other pharmacologically active moieties, such as pyrazolines or thiazolidinones, they exhibit significant cytotoxic effects.[8][9]
-
Mechanism of Action: These hybrids often work by inducing apoptosis. For example, pyrazoline-substituted pyrrolidine-2,5-diones have been shown to disrupt the cell cycle, leading to an accumulation of cells in the G0/G1 phase, and inhibit the anti-apoptotic protein Bcl-2.[8] Similarly, certain thiazolidinone hybrids induce mitochondria-dependent apoptosis by modulating the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[9]
Pyrrolidine-Chalcone Derivatives
Chalcones are well-known anticancer pharmacophores. Their integration with a pyrrolidine moiety has yielded novel compounds with promising activity against various cancer cell lines, including breast cancer.[10]
-
Mechanism of Action: The precise mechanisms can vary, but they are generally associated with the induction of apoptosis and inhibition of cell proliferation. Their broad cytotoxic profiles suggest they may interact with multiple cellular targets.
Pyrrolidines Targeting Specific Signaling Pathways
The adaptability of the scaffold allows for the rational design of inhibitors targeting specific cancer-related pathways.
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pyrrolidine-based compounds have been developed as potent inhibitors of this pathway, cutting off the downstream signals that promote tumor growth.[11]
-
CXCR4 Antagonists: The chemokine receptor CXCR4 plays a role in cancer metastasis. Pyrrolidine-containing derivatives have been identified as effective CXCR4 antagonists, demonstrating the potential to inhibit cancer cell migration and invasion.[1][2]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for pyrrolidine-based inhibitors.
Data Summary: Cytotoxic Activity of Representative Pyrrolidine Derivatives
The following table summarizes the in vitro anticancer activity of various pyrrolidine scaffolds against different human cancer cell lines, providing a comparative overview of their potency.
| Compound Class | Derivative Example | Target Cell Line | IC50 / EC50 (µM) | Reference |
| Pyrrolidine Chalcone | 3FP (a chalcone derivative) | MDA-MB-468 (Breast) | 25 µg/mL | [10] |
| Pyrazoline-Pyrrolidinedione | S2 (a pyrazoline hybrid) | MCF-7 (Breast) | 0.78 | [8] |
| Polysubstituted Pyrrolidine | 3k (a polysubstituted derivative) | HCT116 (Colon) | 2.9 - 16 | [12] |
| Diphenylamine-Pyrrolidinone | N′-((5-nitrothiophen-2-yl)methylene) derivative | PPC-1 (Prostate) | 2.5 - 20.2 | [13][14] |
| Spirooxindole-Pyrrolidine | 5l-5o series | MCF-7 (Breast) | 3.4 - 4.5 | [7] |
| Pyrrolidine-Copper(II) Complex | Copper complex 37a | SW480 (Colon) | 0.99 | [1] |
Experimental Protocols
The following protocols provide standardized, reproducible methods for the synthesis and evaluation of pyrrolidine-based anticancer agents.
Protocol 1: Synthesis of a Spirooxindole-Pyrrolidine Derivative via a One-Pot, Three-Component Reaction
This protocol describes a highly efficient method for generating a spiro[indoline-3,2'-pyrrolidine] scaffold, a core structure in many potent anticancer compounds.[7] The causality behind choosing a multi-component reaction is its high atom economy, operational simplicity, and ability to rapidly build molecular complexity from simple precursors.
Caption: General workflow for the one-pot synthesis of spirooxindole-pyrrolidines.
A. Materials and Reagents:
-
Substituted Isatin (e.g., 5-chloro-isatin) (1.0 eq)
-
L-Thioproline (1.0 eq)
-
Substituted (E)-5-arylidene-2-thioxothiazolidin-4-one (dipolarophile) (1.0 eq)
-
Methanol (Reagent Grade)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus
B. Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (e.g., 0.5 mmol), L-thioproline (0.5 mmol), and the arylidene rhodanine analogue (0.5 mmol).[7]
-
Add methanol (15-20 mL) to the flask. The choice of methanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Attach a condenser and place the flask in a heating mantle on a magnetic stir plate.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl acetate:Hexane, 40:60). The disappearance of starting materials and the appearance of a new, single major spot indicates reaction completion.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
The product often crystallizes upon cooling or slow evaporation of the solvent. If so, collect the solid crystalline product by vacuum filtration.[7]
-
Wash the collected solid with a small amount of cold methanol to remove residual impurities.
-
If necessary, further purify the product by recrystallization from a suitable solvent or by column chromatography.
-
Dry the final compound under vacuum and characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity and is a standard primary screen for cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology [ouci.dntb.gov.ua]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 10. jocpr.com [jocpr.com]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
- 12. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring at C-3 and C-4 Positions
Introduction: The Strategic Importance of the Pyrrolidine Core in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs and countless biologically active natural products underscores its status as a "privileged scaffold".[1][2][3] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets.[2] While functionalization at the C-2 and C-5 positions has been extensively studied, the stereocontrolled introduction of substituents at the C-3 and C-4 positions presents unique synthetic challenges and unlocks novel structural diversity.
These modifications are crucial for fine-tuning a molecule's physicochemical properties, such as solubility and lipophilicity, and for optimizing its pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth overview of key synthetic strategies, field-proven insights, and detailed protocols for the precise functionalization of the pyrrolidine scaffold at the C-3 and C-4 positions, aimed at researchers and professionals in drug development.
Strategy 1: Direct C(sp³)–H Functionalization at the C-4 Position via Directed Catalysis
The direct activation of otherwise inert C–H bonds represents a paradigm shift in synthetic chemistry, offering an atom-economical route to complex molecules. For pyrrolidine systems, transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for late-stage modification, enabling the introduction of aryl groups at the C-4 position with high regio- and stereoselectivity.[4][5]
Scientific Rationale & Mechanistic Insight
This approach typically employs a directing group (DG) covalently attached to the pyrrolidine, often at the C-3 position, which chelates to a transition metal catalyst (e.g., Palladium). This chelation brings the catalyst into close proximity to the targeted C-4 C–H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway. This forms a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst.[4]
The stereoselectivity of this process is a key feature. For instance, using an aminoquinoline (AQ) directing group at C-3, the arylation preferentially occurs at the C-4 position cis to the directing group. Mechanistic studies suggest that while both cis and trans C-4 hydrogens can be activated, the resulting trans-palladacycle is significantly strained, making the subsequent oxidative addition step stereodetermining in favor of the cis product.[4][5]
Experimental Protocol: Palladium-Catalyzed C-4 Arylation of a Pyrrolidine-3-Carboxamide
This protocol is adapted from methodologies described by D. R. Ancianu, J. J. Mousseau, and their collaborators.[5] It details the regio- and stereoselective arylation of an N-Boc-pyrrolidine derivative bearing a C-3 aminoquinoline directing group.
Materials:
-
N-Boc-pyrrolidine-3-(8-aminoquinoline)carboxamide (Substrate, 1.0 equiv)
-
Aryl Iodide (e.g., 4-iodotoluene, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add N-Boc-pyrrolidine-3-(8-aminoquinoline)carboxamide (e.g., 0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (0.005 mmol, 0.05 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cis-3,4-disubstituted pyrrolidine product.
Data Presentation: Scope of C-4 Arylation
The following table summarizes representative outcomes for the Pd-catalyzed C-4 arylation, demonstrating its tolerance for various N-protecting groups and aryl iodides.
| Entry | N-Protecting Group | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Boc | 4-Iodotoluene | cis-4-(p-tolyl)-pyrrolidine | 85% | >20:1 |
| 2 | Cbz | 4-Iodoanisole | cis-4-(p-methoxyphenyl)-pyrrolidine | 78% | >20:1 |
| 3 | Boc | 1-Iodo-4-(trifluoromethyl)benzene | cis-4-(p-CF₃-phenyl)-pyrrolidine | 72% | >20:1 |
Data are representative examples compiled from literature precedents to illustrate typical efficiencies.[5]
Workflow Visualization
Caption: Experimental workflow for Pd-catalyzed C-4 arylation.
Strategy 2: [3+2] Cycloaddition for de novo Ring Construction
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis. For pyrrolidines, the reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) provides a powerful and highly convergent method to construct the five-membered ring, installing substituents at C-3 and C-4 in a single, often stereocontrolled, step.[1][6][7]
Scientific Rationale & Mechanistic Insight
Azomethine ylides are transient species that can be generated in situ through several methods. A common and versatile approach is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde or ketone.[8] The resulting ylide then rapidly undergoes a concerted, pericyclic reaction with an electron-deficient alkene. The regiochemistry and stereochemistry of the resulting pyrrolidine are dictated by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, as well as steric interactions in the transition state. This method's power lies in its modularity; by varying the amino acid, the carbonyl compound, and the alkene, a vast array of substituted pyrrolidines can be accessed.[9][10]
Experimental Protocol: Three-Component [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a polysubstituted pyrrolidine via the reaction of an amino acid, an aldehyde, and an electron-deficient alkene.[1][6]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
α-Amino Acid (e.g., sarcosine, 1.0 equiv)
-
Alkene/Dipolarophile (e.g., N-phenylmaleimide, 1.0 equiv)
-
Anhydrous Toluene or Acetonitrile
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (e.g., 1.0 mmol, 1.0 equiv), the α-amino acid (1.0 mmol, 1.0 equiv), and the alkene (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours. The reaction generates water, which can be removed with a Dean-Stark trap if necessary for sensitive substrates.
-
Monitoring: Follow the consumption of the starting materials by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by recrystallization or flash column chromatography on silica gel to yield the desired pyrrolidine cycloadduct.
Data Presentation: Representative Cycloaddition Products
The modularity of the [3+2] cycloaddition allows for the synthesis of diverse pyrrolidine scaffolds.
| Entry | Aldehyde | Amino Acid | Dipolarophile | Typical Yield (%) |
| 1 | Benzaldehyde | Sarcosine | N-Phenylmaleimide | 85-95% |
| 2 | Isatin | Proline | (E)-Chalcone | 70-80% |
| 3 | Pyrrole-2-carbaldehyde | Sarcosine | Dimethyl acetylenedicarboxylate | 80-90% |
Yields are typical and can vary based on specific substrates and reaction conditions.[6][9]
Mechanism Visualization
Caption: Mechanism of pyrrolidine synthesis via [3+2] cycloaddition.
Strategy 3: Ring Expansion Cascade of Cinnamylaziridines
Ring-strain-driven reactions offer unique pathways to complex cyclic systems. Aziridines, as strained three-membered rings, are excellent precursors for constructing larger heterocycles. An electrophile-induced aminocyclization–ring expansion cascade provides an elegant method for the diastereoselective synthesis of C-3 and C-4 functionalized pyrrolidines.[11]
Scientific Rationale & Mechanistic Insight
This strategy involves the reaction of a cinnamylaziridine derivative with an electrophilic halogen source, such as N-bromosuccinimide (NBS). The NBS first activates the alkene of the cinnamyl group, forming a bromonium ion intermediate. An intramolecular nucleophilic attack by the sulfonamide nitrogen then occurs at the benzylic position, leading to the formation of a five-membered ring and concomitant opening of the bromonium ion. This generates a new aziridinium ion intermediate. The final step is a regioselective ring-opening of this strained aziridinium ion by the bromide counter-ion, which attacks the less hindered C-5 position in an Sₙ2-like fashion, yielding the thermodynamically stable, functionalized pyrrolidine product with excellent diastereoselectivity.[11]
Experimental Protocol: NBS-Induced Aziridine Ring Expansion
This protocol is based on the work of K. C. F. Leung and collaborators for the diastereoselective synthesis of functionalized pyrrolidines.[11]
Materials:
-
2-Cinnamyl-1-nosylaziridine (Substrate, 1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Dissolve the 2-cinnamyl-1-nosylaziridine (e.g., 0.1 mmol, 1.0 equiv) in anhydrous acetonitrile (e.g., 1.0 mL) in a flame-dried flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (0.11 mmol, 1.1 equiv) to the stirred solution in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the functionalized pyrrolidine.
Data Presentation: Diastereoselective Ring Expansion
This method consistently produces pyrrolidines with high levels of diastereoselectivity, controlled by the Sₙ2-like ring-opening step.
| Entry | Cinnamyl Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl | 3-(Bromomethyl)-4-phenyl-1-nosylpyrrolidine | 85% | >20:1 |
| 2 | 4-Chlorophenyl | 3-(Bromomethyl)-4-(4-chlorophenyl)-1-nosylpyrrolidine | 82% | >20:1 |
| 3 | 4-Methoxyphenyl | 3-(Bromomethyl)-4-(4-methoxyphenyl)-1-nosylpyrrolidine | 88% | >20:1 |
Data are representative examples adapted from the literature to show the efficiency and selectivity of the cascade reaction.[11]
Cascade Reaction Visualization
Caption: Key steps in the NBS-induced ring expansion cascade.
Conclusion and Future Outlook
The functionalization of the pyrrolidine ring at the C-3 and C-4 positions is a vibrant and evolving field of synthetic chemistry. The strategies outlined in this guide—direct C-H activation, de novo cycloaddition, and ring expansion cascades—represent distinct yet complementary approaches to accessing this critical chemical space. Direct C-H functionalization offers unparalleled efficiency for modifying existing scaffolds, making it ideal for late-stage diversification in drug discovery programs.[4][12] In contrast, [3+2] cycloadditions provide a robust and modular platform for building complex pyrrolidines from simple acyclic precursors.[1][7] Finally, cascade reactions from strained rings like aziridines demonstrate the power of strategic bond reorganization to achieve high levels of stereocontrol.[11] As demand for novel, sp³-rich clinical candidates continues to grow, the development of new catalysts, reaction pathways, and asymmetric methodologies for decorating the pyrrolidine core will remain a paramount objective for synthetic and medicinal chemists.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Pyrrolidine
Abstract
This document provides a comprehensive guide to the analytical determination of pyrrolidine using High-Performance Liquid Chromatography (HPLC). Pyrrolidine, a saturated heterocycle, is a crucial structural motif in medicinal chemistry and a key precursor in pharmaceutical synthesis. Its analysis is paramount for quality control, impurity profiling, and pharmacokinetic studies. However, its small size, high polarity, and lack of a strong native chromophore present significant analytical challenges. This guide details two robust HPLC-based methodologies designed to overcome these challenges: (1) a widely accessible Reversed-Phase HPLC (RP-HPLC) method with UV detection preceded by pre-column derivatization, and (2) a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This document provides the scientific rationale behind method choices, detailed step-by-step protocols, and guidance on method validation in accordance with ICH Q2(R1) guidelines.
Introduction: The Analytical Challenge of Pyrrolidine
The pyrrolidine ring is a foundational scaffold in a multitude of pharmaceuticals, including antivirals and enzyme inhibitors. Its accurate quantification is critical during drug development and manufacturing to ensure product safety and efficacy. The primary hurdles in developing HPLC methods for pyrrolidine are:
-
Lack of UV Absorbance: Pyrrolidine does not possess a chromophore, rendering it nearly invisible to standard UV-Vis detectors, one of the most common detectors in HPLC systems.
-
High Polarity: As a small, polar amine, pyrrolidine exhibits poor retention on traditional reversed-phase columns (like C18), often eluting in or near the solvent front, which prevents reliable quantification.
-
Volatility: The volatile nature of pyrrolidine can complicate sample preparation and handling.
To address these issues, two primary strategies are employed: enhancing detectability through chemical derivatization or utilizing a more universal and sensitive detection technique like mass spectrometry.
Strategy 1: HPLC-UV with Pre-Column Derivatization
This approach chemically modifies the pyrrolidine molecule before HPLC injection to attach a UV-absorbing or fluorescent tag. Dansyl chloride (5
Application Notes & Protocols: The Experimental Use of Pyrrolidine Analogs as Enzyme Inhibitors
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Privileged Nature of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2][[“]] Its prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of structural and chemical properties that make it ideal for designing potent and selective enzyme inhibitors.[4][5] Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[1][[“]] This "pseudorotation" allows the scaffold to present substituents in precise three-dimensional orientations, enabling a more effective exploration of the pharmacophore space within an enzyme's active site.[1][[“]]
Furthermore, the pyrrolidine ring possesses several key features for molecular recognition:
-
Stereochemistry: The presence of multiple chiral centers allows for the synthesis of stereoisomers with potentially vast differences in biological activity and target selectivity.[1][[“]]
-
Basicity and Nucleophilicity: The nitrogen atom acts as a hydrogen bond acceptor and a key point for substitution, influencing the molecule's basicity and allowing for the attachment of various functional groups to optimize binding affinity and pharmacokinetic properties.[1]
-
Metabolic Stability: The saturated nature of the ring often imparts greater metabolic stability compared to more labile structures.
These attributes make pyrrolidine analogs exceptionally versatile for targeting a wide array of enzyme classes, from proteases involved in metabolic diseases to kinases critical in cancer signaling. This guide provides an in-depth overview of the experimental methodologies used to identify, characterize, and validate pyrrolidine-based enzyme inhibitors.
Figure 1: Key properties of the pyrrolidine scaffold for enzyme inhibition.
Section 1: Major Enzyme Classes Targeted by Pyrrolidine Analogs
The structural versatility of the pyrrolidine scaffold has led to its successful application in inhibiting numerous enzyme families. Below are prominent examples that highlight the scaffold's adaptability.
Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[6] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[6][7] Many potent DPP-IV inhibitors, such as Vildagliptin and Sitagliptin, incorporate a pyrrolidine scaffold, often with a cyanopyrrolidine moiety, which mimics the natural proline substrate and forms a covalent bond with the catalytic serine residue in the enzyme's active site.[6][8][9] The development of these inhibitors was guided by replacing less stable ring systems with the pyrrolidine core to improve potency and pharmacokinetic profiles.[10]
Glycosidases
Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases (e.g., α-glucosidase, β-N-acetylhexosaminidase).[1][11] These analogs act as mimics of the oxa-carbenium transition state that occurs during carbohydrate processing.[1] By competitively binding to the active site, they can modulate carbohydrate metabolism, making them valuable candidates for treating diabetes, lysosomal storage disorders, and viral infections.[11][12][13] The stereochemistry of the hydroxyl groups on the pyrrolidine ring is critical for determining their inhibitory potency and selectivity against different glycosidases.[11]
Prolidase (PEPD)
Prolidase is a manganese-dependent metalloenzyme responsible for the final stage of collagen degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline.[14] Given that the enzyme's natural substrate is a proline-containing dipeptide, pyrrolidine-based analogs are logical candidates for competitive inhibitors.[15] N-benzyloxycarbonyl-L-proline, a simple pyrrolidine derivative, has been shown to be a potent competitive inhibitor of prolidase.[15] Modulating prolidase activity is being explored for its therapeutic potential in cancer and skin disorders.[14]
Other Notable Enzyme Targets
The application of pyrrolidine inhibitors extends to many other enzyme classes, including:
-
Kinases: Chiral pyrrolidine scaffolds have been used to develop potent and selective inhibitors of kinases like CK1, which are involved in cell signaling and cancer.[1]
-
Neuraminidase: Pyrrolidine derivatives have been investigated as inhibitors of influenza neuraminidase, a key enzyme for viral replication and propagation.[16]
-
Matrix Metalloproteinases (MMPs): Pyrrolidine hydroxamates have been synthesized as MMP inhibitors with potential applications in cancer therapy.[1]
Section 2: Core Experimental Protocols
The evaluation of a potential enzyme inhibitor follows a logical progression from direct biochemical characterization to assessment in a more physiologically relevant cellular context.
Protocol: Biochemical Assay for Enzyme Kinetics and Inhibition (IC₅₀/Kᵢ Determination)
Causality and Rationale: This initial step is crucial for quantifying the direct interaction between the pyrrolidine analog and the purified target enzyme.[17] It allows for the determination of the inhibitor's potency (IC₅₀) and its mechanism of action (e.g., competitive, non-competitive).[18][19] By measuring enzyme activity at various substrate and inhibitor concentrations, we can build a kinetic model of the inhibition.
Figure 2: Workflow for biochemical characterization of an enzyme inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in a suitable, stable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Aliquot and store at -80°C.
-
Inhibitor Stock: Prepare a high-concentration stock (e.g., 10-50 mM) of the pyrrolidine analog in 100% DMSO.
-
Substrate Stock: Prepare a concentrated stock of the enzyme's substrate in the assay buffer.
-
Assay Buffer: Prepare the buffer in which the reaction will be run (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
-
IC₅₀ Determination:
-
Dispense assay buffer into the wells of a 96- or 384-well microplate.
-
Create a serial dilution of the pyrrolidine inhibitor directly in the plate. Typically, an 11-point, 3-fold dilution series is robust. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Add a fixed concentration of the enzyme to each well (except the background control) and incubate for 15-30 minutes at the desired temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate to all wells. The substrate concentration should ideally be at or near its Michaelis constant (Kₘ) for the enzyme.
-
Immediately begin monitoring the reaction progress on a plate reader (e.g., measuring absorbance or fluorescence increase over 10-20 minutes).
-
-
Data Analysis (IC₅₀):
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the data: Convert velocities to "Percent Inhibition" relative to the "no inhibitor" control.
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Mechanism of Action (Kᵢ Determination):
-
To determine the mechanism, the experiment is repeated by measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections is indicative of the inhibition mechanism.[20]
-
Figure 3: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Protocol: Cell-Based Assay for Target Engagement and Cellular Potency
Causality and Rationale: A potent biochemical inhibitor may fail in a biological system due to poor cell permeability, rapid efflux, or metabolic instability.[18] Cell-based assays are essential to validate that the pyrrolidine analog can reach its intracellular target and exert its inhibitory effect in a complex physiological environment.[21][22][23] This protocol describes a general method for assessing the inhibition of a kinase by measuring the phosphorylation of its downstream substrate.
Figure 4: General workflow for a cell-based enzyme inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Select a cell line that endogenously expresses the target enzyme at a sufficient level.
-
Seed the cells into a 96-well tissue culture-treated plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrrolidine inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions. Include a DMSO vehicle control.
-
Incubate the cells for a duration sufficient to observe a change in the downstream signaling pathway (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with cold PBS.
-
Add a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice to ensure complete cell lysis.
-
-
Endpoint Detection (e.g., ELISA):
-
The endpoint will measure the consequence of enzyme inhibition. For a kinase, this is often the phosphorylation level of a key substrate.[22]
-
Use a sandwich ELISA kit specific for the phosphorylated substrate. Coat a new plate with a capture antibody for the total substrate.
-
Add the cell lysates to the coated plate and incubate.
-
Wash the plate, then add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash again, then add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and read the absorbance.
-
-
Data Analysis (Cellular IC₅₀):
-
The absorbance signal is proportional to the amount of phosphorylated substrate, which reflects the activity of the kinase.
-
Normalize the data to the vehicle control (0% inhibition) and a potent, known inhibitor (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.
-
Section 3: Data Presentation and Advanced Characterization
A systematic approach to drug discovery integrates biochemical, cellular, and structural data to build a comprehensive understanding of the inhibitor's behavior.
Data Summary
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.
| Compound ID | Pyrrolidine Scaffold | Target Enzyme | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Mechanism of Inhibition |
| PYR-001 | (S)-2-Cyanopyrrolidine | DPP-IV | 15.2 | 45.7 | Competitive, Covalent |
| PYR-002 | 3,4-Dihydroxypyrrolidine | α-Glucosidase | 120.5 | 350.1 | Competitive |
| PYR-003 | N-Aryl-pyrrolidine-2-one | Kinase X | 8.9 | 22.4 | ATP-Competitive |
| PYR-004 | Proline-analog | Prolidase | 95.0 | 215.5 | Competitive |
Advanced Structural and Computational Methods
To fully understand how a pyrrolidine analog inhibits its target and to guide further optimization, advanced techniques are employed.
-
X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the enzyme's active site.[24][25] This information is invaluable for understanding the specific molecular interactions (hydrogen bonds, hydrophobic contacts) responsible for binding and for designing new analogs with improved affinity and selectivity.[26]
-
Computational Modeling: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict how different pyrrolidine derivatives will bind to a target enzyme.[16][27][28] These computational simulations can prioritize which compounds to synthesize and test, saving significant time and resources.[28]
Figure 5: An integrated workflow for the discovery of pyrrolidine-based inhibitors.
Conclusion
Pyrrolidine analogs represent a robust and highly fruitful scaffold for the development of novel enzyme inhibitors. Their inherent stereochemical and conformational properties provide a unique advantage in achieving high-potency and selective targeting of enzyme active sites. The systematic application of the biochemical and cell-based protocols detailed in this guide enables researchers to thoroughly characterize these inhibitors, from determining their fundamental mechanism of action to validating their efficacy in a physiological context. Coupled with advanced structural and computational methods, these experimental workflows form a powerful, self-validating system for advancing promising pyrrolidine-based candidates in the drug discovery pipeline.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PEPD inhibitors and how do they work? [synapse.patsnap.com]
- 15. Inhibition and active-site modelling of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 20. Khan Academy [khanacademy.org]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]
- 25. biologiachile.cl [biologiachile.cl]
- 26. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Diastereomeric Pyrrolidine Esters
Welcome to the technical support center for challenges in the purification of diastereomeric pyrrolidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-subtle yet significant hurdles of separating these closely related stereoisomers. Pyrrolidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules, making the efficient isolation of single, pure diastereomers a critical step in synthesis and development.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern separation.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of diastereomeric pyrrolidine esters so challenging?
Diastereomers, by definition, are stereoisomers that are not mirror images. While they have different physical and chemical properties, these differences can be extremely subtle, especially in pyrrolidine esters where the stereocenters may not significantly alter the overall molecular shape and polarity. This similarity leads to nearly identical behaviors in common purification techniques, resulting in challenges like co-elution in chromatography and co-crystallization. The difficulty is often magnified when the stereocenters are remote from the ester group or other polar functionalities.
Q2: What are the primary methods for separating these diastereomers?
The two workhorse techniques for diastereomer separation are chromatography and crystallization.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer high resolving power and are mainstays for both analytical and preparative scale separations. Flash column chromatography is often the first approach but may lack the necessary efficiency for closely related isomers.
-
Crystallization: Diastereomeric salt crystallization and fractional crystallization are powerful, scalable techniques that exploit differences in solubility. For systems that can undergo epimerization at one stereocenter, Crystallization-Induced Diastereomer Transformation (CIDT) is a highly advanced and efficient method that can theoretically convert a 1:1 mixture into a single, crystalline diastereomer in yields approaching 100%.
Q3: How do I choose the best separation strategy: chromatography or crystallization?
The choice depends on scale, the physical properties of your compounds, and available resources.
-
Choose Chromatography When:
-
Working on a small to medium scale (milligrams to a few grams).
-
The diastereomers are oils or have poor crystallinity.
-
A high-purity standard is needed quickly for analytical or biological testing.
-
You have access to preparative HPLC or SFC systems.
-
-
Choose Crystallization When:
-
Working on a large, process chemistry scale (multi-gram to kilograms).
-
There is a significant difference in the solubility of the diastereomers.
-
The target compound is a stable, crystalline solid.
-
Cost-effectiveness is a primary driver.
-
Q4: How can I accurately determine the diastereomeric ratio (d.r.) of my mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC are the routine methods for determining d.r.
-
¹H NMR Spectroscopy: This is often the quickest method. The key is to find well-resolved signals corresponding to each diastereomer. Integrating a unique, non-overlapping proton signal for each isomer provides the ratio. For complex spectra with significant signal overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, dramatically improving resolution.
-
HPLC/SFC: A well-developed chromatographic method provides excellent quantitative data. The area under each peak in the chromatogram corresponds to the relative amount of each diastereomer. This is often more accurate than NMR when signals are poorly resolved.
Troubleshooting Guide: Chromatographic Purification
Q5: My diastereomers are co-eluting or have very poor separation (Rₛ < 0.5) in flash chromatography on silica gel. What are my next steps?
This is a very common problem. The similar polarity of diastereomers often results in poor separation on standard silica gel.
Troubleshooting Workflow:
-
Systematically Optimize the Mobile Phase: The goal is to maximize the differential interaction of the isomers with the stationary phase.
-
Vary Solvent Strength: If using Hexane/Ethyl Acetate, screen a wide range of compositions (e.g., 95:5, 90:10, 85:15). A lower polarity eluent increases retention and can improve separation.
-
Change Solvent Selectivity: Swap ethyl acetate for other solvents like dichloromethane (DCM), diethyl ether, or methyl tert-butyl ether (MTBE). Sometimes adding a small percentage of a more polar solvent like isopropanol or methanol (0.5-2%) can sharpen peaks and alter selectivity. Toluene can also be a useful co-solvent due to its ability to engage in π-π interactions.
-
-
Adjust Physical Parameters:
-
Use a Longer Column: Doubling the column length provides more theoretical plates and can significantly improve the resolution of closely eluting compounds.
-
Decrease the Flow Rate: A slower flow rate increases the interaction time and can enhance separation, at the cost of a longer run time.
-
-
Consider a Different Stationary Phase: If silica gel fails, other stationary phases may offer the different selectivity needed.
-
Reverse Phase (e.g., C18): This is an excellent alternative, separating based on hydrophobicity rather than polarity.
-
Other Normal Phases: Cyano (CN) or Diol-based columns can offer different selectivity compared to standard silica.
-
Q6: I've moved to preparative HPLC, but my resolution is still not ideal. How can I improve it?
Preparative HPLC offers much higher efficiency than flash chromatography, but optimization is still key.
-
Optimize Selectivity (α): This is the most critical factor.
-
Mobile Phase: As with flash, screen different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid or trifluoroacetic acid for acidic compounds, or ammonia/diethylamine for basic compounds to improve peak shape).
-
Stationary Phase: Test columns with different chemistries. For reverse phase, compare a standard C18 with a Phenyl-Hexyl or a polar-embedded phase. Even on achiral columns, small differences in diastereomer interaction can be exploited.
-
-
Increase Efficiency (N):
-
Use Smaller Particle Size Columns: Moving from a 10 µm to a 5 µm particle size column will increase efficiency and resolution, but also backpressure.
-
Lower the Flow Rate: Operating below the optimal flow rate can sometimes improve resolution for difficult separations.
-
-
Increase Retention (k'):
-
Weaken the Mobile Phase: Decrease the percentage of the strong organic solvent in the mobile phase. A retention factor (k') between 2 and 10 is often ideal for preparative separations.
-
-
Derivatization: If all else fails, consider an indirect approach. React your pyrrolidine ester mixture with a chiral derivatizing agent to create a new pair of diastereomers that may be much easier to separate on a standard achiral column.
Troubleshooting Guide: Crystallization
Q7: I'm trying fractional crystallization, but I can't get any crystals to form. What should I do?
The inability to form crystals is usually a solvent or purity issue.
-
Conduct a Thorough Solvent Screen: The ideal solvent will dissolve your diastereomeric mixture when hot but have significantly different solubilities for each isomer upon cooling.
-
Test a wide range of solvents with varying polarities: alcohols (isopropanol, ethanol), esters (ethyl acetate), hydrocarbons (heptane, toluene), and chlorinated solvents (DCM).
-
Look for a solvent that provides a crystalline solid upon slow cooling, not an oil or amorphous precipitate.
-
-
Employ an Anti-Solvent: Dissolve your compound in a good solvent (e.g., DCM or ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like hexane or heptane) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Ensure High Purity: Impurities can act as crystallization inhibitors. It's often beneficial to first run the crude material through a quick silica plug to remove baseline impurities before attempting crystallization.
Q8: My crystals have formed, but the diastereomeric excess (d.e.) is low. How can I improve this?
Low d.e. indicates that both diastereomers are co-crystallizing.
-
Slow Down the Cooling Rate: Rapid cooling traps the more soluble diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature, perhaps by insulating the flask, before moving it to a refrigerator or freezer.
-
Optimize Crystallization Temperature: Experiment with different final temperatures. Sometimes holding the solution at an intermediate temperature (e.g., room temperature) for an extended period before further cooling can improve selectivity.
-
Recrystallize: A single crystallization is often not enough. Recrystallizing the obtained solid from the same or a different solvent system is a standard method to enhance diastereomeric purity.
Q9: What is Crystallization-Induced Diastereomer Transformation (CIDT) and is it applicable to my system?
CIDT is a powerful dynamic process where an equilibrium is established between two diastereomers in solution, while one diastereomer selectively crystallizes out. This continuous crystallization shifts the equilibrium, potentially converting the entire mixture into the single, less soluble diastereomer.
Applicability requires two key conditions:
-
Reversible Epimerization: One of the stereocenters must be capable of inverting under the reaction conditions (e.g., a stereocenter alpha to a carbonyl group can epimerize under acidic or basic conditions).
-
Differential Solubility: The desired diastereomer must be significantly less soluble than the other in the chosen solvent system, allowing it to crystallize selectively.
If your pyrrolidine ester has an epimerizable center, exploring CIDT by screening different solvents and acid/base catalysts could provide a highly efficient, large-scale purification strategy.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Diastereomer Separation
-
Analytical TLC: Develop a TLC method that shows at least some separation between the two diastereomers (even a slight elongation of the spot is a good sign). Aim for an Rf value of 0.2-0.3 for the lower spot. Screen various solvent systems as described in Q5.
-
Column Packing: Dry pack a long, narrow column with silica gel (40-63 µm). A column height-to-diameter ratio of >10:1 is recommended.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading"). This prevents band broadening that occurs with liquid injection in a weak eluent.
-
Elution:
-
Begin eluting with a mobile phase slightly less polar than the one used for your target Rf on TLC.
-
If separation is still minimal, switch to a very shallow gradient. For example, start with 10% EtOAc/Hexane and increase the EtOAc concentration by only 0.5-1% every column volume.
-
Collect small fractions and analyze them by TLC or HPLC.
-
Protocol 2: Diastereomeric Salt Crystallization
This protocol assumes your pyrrolidine ester has a basic nitrogen that can be protonated.
-
Resolving Agent Selection: Choose a readily available, enantiopure acid, such as L-dibenzoyltartaric acid (L-DBTA) or (R)-(-)-mandelic acid.
-
Solvent Screening: In small vials, test the solubility of your racemic pyrrolidine ester and the resolving agent in various solvents (e.g., ethanol, isopropanol, acetonitrile).
-
Salt Formation: Dissolve the racemic pyrrolidine ester (1.0 eq.) in the chosen warm solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in the same solvent. Add the acid solution to the amine solution.
-
Crystallization: Heat the combined solution until everything is dissolved. Allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Let the flask stand for several hours or overnight. Further cooling in a refrigerator may be required.
-
Isolation and Analysis: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the free base from the salt by treating it with a mild base (e.g., NaHCO₃ solution) and extracting with an organic solvent. Determine the d.r. of the recovered ester by NMR or HPLC.
Data Summary Table
| Technique | Typical Stationary Phase | Common Mobile Phase Systems | Key Advantages | Common Challenges |
| Normal Phase HPLC | Silica, Cyano, Diol | Hexane/Isopropanol, Hexane/Ethyl Acetate, DCM/Methanol | Good for polar compounds, different selectivity from RP. | Solvent miscibility and purity can be an issue; column equilibration time. |
| Reverse Phase HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water (with 0.1% FA or TFA) | High efficiency, excellent peak shapes, wide applicability. | Poor retention for very polar compounds; some diastereomers may still co-elute. |
| Supercritical Fluid Chromatography (SFC) | Chiral (e.g., Lux Cellulose-2) or Achiral (Silica, 2-EP) | CO₂ with co-solvent (e.g., Methanol, Isopropanol) | Fast, "green" (less organic solvent), excellent for separating stereoisomers. | Requires specialized equipment; method development can be complex. |
| Indirect HPLC | Standard C18 or Silica | Dependent on the derivative formed | Can dramatically improve separation on standard equipment. | Requires an extra chemical step; chiral derivatizing agent must be pure. |
Technical Support Center: Overcoming Low Reactivity of Secondary Amines in Pyrrolidine Synthesis
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the intramolecular cyclization of secondary amines to form the pyrrolidine ring. We will explore the root causes of low reactivity and provide structured, field-proven troubleshooting guides and detailed protocols to enhance your synthetic success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge
This section addresses the fundamental principles governing the reactivity of secondary amines in pyrrolidine synthesis.
Q1: Why is my secondary amine failing to cyclize effectively to form a pyrrolidine ring?
The reduced reactivity of secondary amines compared to their primary counterparts is a well-documented challenge stemming from two primary factors:
-
Steric Hindrance: The presence of an existing alkyl or aryl substituent on the nitrogen atom physically obstructs the approach of the amine's lone pair to the electrophilic carbon center required for ring closure. This steric clash increases the activation energy of the crucial intramolecular SN2 reaction.
-
Electronic Effects: Alkyl groups are weakly electron-donating. While this increases the electron density on the nitrogen, making it a stronger base, it does not necessarily translate to higher nucleophilicity in the sterically demanding environment of an intramolecular reaction. The bulky nature of the substituent is often the dominant, retarding factor.
Q2: What are the most common side reactions I should anticipate?
When the desired intramolecular cyclization is slow, competing side reactions can become major pathways, leading to low yields and complex purification. Key side reactions include:
-
Intermolecular Reactions: Instead of cyclizing, one molecule's amine group can react with another molecule's electrophilic center, leading to dimers or polymers. This is particularly problematic at high concentrations.
-
Elimination Reactions: If the precursor contains a suitable leaving group (e.g., a halide or tosylate), a base can induce an elimination reaction (E2) to form an alkene, competing directly with the desired substitution (SN2).
-
Byproduct Formation from Reagents: In reductive amination approaches, using harsh conditions or certain acid catalysts can lead to furan byproducts instead of the desired pyrrolidine.[1]
Q3: How do I select the optimal strategy for my specific starting materials?
The best approach depends heavily on the structure of your acyclic precursor.
-
For 1,4-dihalides or similar precursors: Direct intramolecular SN2 alkylation is the goal. Success hinges on activating the amine or using conditions that favor cyclization (see Section 2).
-
For amino alcohols: The hydroxyl group is a poor leaving group. It must first be activated in situ or converted to a better leaving group (e.g., tosylate, mesylate) before cyclization.[2] Ruthenium-catalyzed "hydrogen shuttling" is an advanced method that can directly convert amino alcohols to cyclic amines.[3]
-
For γ-amino ketones/aldehydes: Intramolecular reductive amination is the most effective strategy. This involves forming an iminium ion intermediate, which is then reduced to form the C-N bond of the ring.[4][5]
Section 2: Troubleshooting Guide - Common Problems & Proven Solutions
This section is structured to address specific experimental failures with actionable solutions.
Problem: My reaction shows little to no product formation (low conversion).
A lack of conversion points to an activation energy barrier that is too high under your current conditions.
Possible Cause A: Insufficient Nucleophilicity of the Secondary Amine
The secondary amine is not a strong enough nucleophile to attack the electrophilic carbon and displace the leaving group at a reasonable rate.
Solutions:
-
Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor closely for decomposition or an increase in side products.
-
Employ a Stronger, Non-Nucleophilic Base: Using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the precursor to generate a more potent amide anion for cyclization. This is particularly effective for precursors with leaving groups like tosylates.
-
Utilize Catalysis:
-
Phase-Transfer Catalysis (PTC): For reactions with 1,4-dihalides, a PTC such as tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst pairs with the amine, increasing its nucleophilicity and facilitating the reaction in a biphasic system.
-
Metal Catalysis: Iridium and Rhodium catalysts have been shown to facilitate intramolecular hydroamination of alkenes with secondary amines, providing a direct route to pyrrolidines.[2]
-
Possible Cause B: Poor Leaving Group on the Precursor
If your precursor is a 4-amino-1-butanol derivative, the hydroxyl group (-OH) is an exceptionally poor leaving group and will not be displaced by the amine.
Solutions:
-
Two-Step "Activate-and-Cyclize" Protocol: This is the most reliable method.
-
Step 1 (Activation): Convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate) or a halide. Reaction of the amino alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine is a standard procedure.
-
Step 2 (Cyclization): Treat the resulting activated precursor with a base (e.g., K₂CO₃, NaH) to induce intramolecular cyclization.
-
-
One-Pot Chlorination/Cyclization: Using reagents like thionyl chloride (SOCl₂) can convert the alcohol to a chloride in situ, which then undergoes cyclization.[2] This method can be aggressive and may not be suitable for sensitive substrates.
Problem: The reaction works, but the yield is low due to competing side reactions.
Low yields in the presence of starting material consumption indicate that the reaction is proceeding down undesired pathways.
Possible Cause A: Intermolecular Polymerization Dominates
The amine of one molecule is reacting with the electrophile of another faster than it can react with the electrophile on the same molecule.
Solution: High-Dilution Conditions The principle of high dilution favors intramolecular reactions over intermolecular ones. By significantly increasing the solvent volume, the probability of two different substrate molecules encountering each other is greatly reduced, while the proximity of the reactive ends on a single molecule remains unchanged.
-
Practical Application: Instead of adding the substrate all at once, use a syringe pump to add a highly diluted solution of the precursor to a large volume of refluxing solvent over several hours.
Workflow: Intramolecular vs. Intermolecular Reactions This diagram illustrates how reaction concentration dictates the product outcome.
Caption: High concentration favors intermolecular side reactions; high dilution favors the desired intramolecular cyclization.
Possible Cause B: Reductive Amination is Forming Pyrrole Byproducts
In the synthesis of pyrrolidines from 1,4-dicarbonyl compounds, acidic conditions can promote a competing Paal-Knorr reaction, which leads to the formation of aromatic pyrroles instead of the desired saturated pyrrolidines.[6]
Solution: pH and Reagent Control
-
Maintain Neutral or Weakly Acidic pH: Avoid strong mineral acids.[1] If an acid catalyst is needed, a weak acid like acetic acid is preferable.[1] The reaction should ideally be run under conditions that favor iminium ion formation without promoting dehydration/aromatization.
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is milder than reagents like sodium cyanoborohydride (NaBH₃CN) and can be used in a variety of solvents under non-acidic conditions.[5][7]
Table 1: Comparison of Common Strategies to Enhance Pyrrolidine Synthesis
| Strategy | Target Problem | Key Reagents/Conditions | Advantages | Disadvantages |
| High Dilution | Low yield (polymerization) | Syringe pump addition, large solvent volume | Significantly boosts intramolecular cyclization | Requires large solvent volumes, long reaction times |
| Activation of Alcohols | Low reactivity (poor -OH leaving group) | TsCl, MsCl, SOCl₂ | Creates a highly reactive precursor, reliable | Adds an extra synthetic step |
| Phase-Transfer Catalysis | Low reactivity (insufficient nucleophilicity) | TBAB, Aliquat 336 | Mild conditions, enhances rate, good for biphasic systems | Catalyst may need to be removed during workup |
| Controlled Reductive Amination | Side products (pyrroles) | NaBH(OAc)₃, controlled pH | High selectivity for the saturated ring | Reagent can be moisture-sensitive |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key troubleshooting strategies. Note: All procedures should be performed by trained personnel in a properly ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Pyrrolidine Synthesis via Tosylation and High-Dilution Cyclization
This two-step protocol is ideal for converting a precursor like 4-(methylamino)butan-1-ol into N-methylpyrrolidine.
Step A: Tosylation of the Amino Alcohol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(methylamino)butan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.5 eq) to the solution.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude tosylate is often sufficiently pure for the next step.
Step B: High-Dilution Intramolecular Cyclization
-
Setup: In a large, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a syringe pump, add potassium carbonate (K₂CO₃, 3.0 eq) and a large volume of anhydrous acetonitrile (to achieve a final substrate concentration of ~0.01 M).
-
Heating: Heat the acetonitrile/K₂CO₃ slurry to reflux.
-
Substrate Addition: Dissolve the crude tosylate from Step A in a volume of anhydrous acetonitrile and load it into a syringe. Using the syringe pump, add the tosylate solution to the refluxing slurry over 8-10 hours.
-
Reaction: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours.
-
Workup: Cool the reaction to room temperature. Filter off the solids and wash with acetonitrile. Concentrate the filtrate in vacuo. The resulting crude product can be purified by distillation or column chromatography to yield the pure N-substituted pyrrolidine.
Protocol 2: One-Pot Reductive Amination to Form a Substituted Pyrrolidine
This protocol is suitable for the cyclization of a γ-keto secondary amine, such as 5-(methylamino)pentan-2-one.
-
Setup: To a round-bottom flask with a magnetic stir bar, add the γ-keto amine (1.0 eq) and 1,2-dichloroethane (DCE, ~0.1 M).
-
Acid Addition: Add acetic acid (1.1 eq) to facilitate iminium ion formation. Stir for 20 minutes at room temperature.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring solution. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The desired pyrrolidine derivative can be purified by column chromatography.
Diagram: Reductive Amination Pathway This diagram shows the key steps in the intramolecular reductive amination process.
Caption: Controlled reductive amination pathway leading to the desired pyrrolidine versus the undesired pyrrole side product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
methods for removing benzyl protecting groups from pyrrolidine nitrogen
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of benzyl (Bn) protecting groups from pyrrolidine nitrogen. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-debenzylation of pyrrolidines?
The primary methods for cleaving the N-benzyl bond in pyrrolidines fall into three main categories: reductive, oxidative, and acid-catalyzed cleavage. The most prevalent of these is catalytic hydrogenation, valued for its clean reaction profile.[1] Alternative methods are often employed when the substrate is incompatible with hydrogenation conditions.
Q2: Why is my catalytic hydrogenation for N-debenzylation failing or proceeding very slowly?
This is a common issue that can be attributed to several factors. N-benzyl amines can be notoriously difficult to deprotect via hydrogenation compared to O-benzyl ethers.[2] The free amine of the pyrrolidine product can act as a catalyst poison for palladium catalysts, hindering the reaction.[3][4] Other potential causes include poor quality of the catalyst, insufficient hydrogen pressure, or inadequate mixing.[5][6]
Q3: Can I use transfer hydrogenation for N-debenzylation of pyrrolidines?
Yes, catalytic transfer hydrogenation is a viable and often more practical alternative to using hydrogen gas, especially for small-scale lab settings. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[2][7][8][9] However, the efficiency can be substrate-dependent.[2]
Q4: Are there non-reductive methods to remove an N-benzyl group?
Absolutely. When your molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), oxidative debenzylation is a suitable alternative.[5] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be effective.[10][11] Another approach involves the use of a bromo radical generated from an alkali metal bromide and an oxidant like Oxone.[12][13]
Q5: When is acid-catalyzed debenzylation a good option?
Acid-catalyzed debenzylation is less common but can be effective in specific cases, particularly when other methods fail. Strong acids like trifluoroacetic acid (TFA) or boron halides can be used.[4][14][15] The addition of a weaker acid, such as acetic acid, can also facilitate palladium-catalyzed hydrogenolysis by protonating the product amine and preventing catalyst poisoning.[16][17][18]
Troubleshooting Guides
Guide 1: Troubleshooting Incomplete Catalytic Hydrogenation
This guide addresses common issues encountered during the N-debenzylation of pyrrolidines using catalytic hydrogenation with Pd/C and H₂ gas.
| Symptom | Potential Cause | Troubleshooting Action |
| No or very slow reaction | Catalyst poisoning by the product amine. | Add a stoichiometric amount of a weak acid like acetic acid to the reaction mixture. This protonates the resulting pyrrolidine, preventing it from coordinating to and poisoning the palladium catalyst.[4][16] |
| Poor quality or inactive catalyst. | Use a fresh batch of high-quality Pd/C. Ensure proper storage of the catalyst under an inert atmosphere.[5] | |
| Insufficient hydrogen pressure. | While balloon pressure can be sufficient, some substrates require higher pressures. If possible, use a Parr shaker or a similar apparatus to increase the hydrogen pressure to 50 psi or higher.[6] | |
| Inadequate mixing. | Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas to the catalyst surface.[3][5] | |
| Reaction stalls after partial conversion | Catalyst deactivation over time. | Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[6] Consider filtering the reaction mixture and adding a fresh portion of the catalyst. |
| Presence of sulfur-containing impurities. | Purify the starting material to remove any potential catalyst poisons. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Acid Additive
This protocol describes a standard procedure for the N-debenzylation of a pyrrolidine derivative using palladium on carbon with acetic acid to prevent catalyst poisoning.
Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl pyrrolidine substrate (1.0 eq) in ethanol (10-20 mL per gram of substrate). Add a magnetic stir bar.
-
Acid Addition: Add glacial acetic acid (1.1 eq) to the solution and stir for a few minutes.
-
Catalyst Addition: Carefully add 10% palladium on carbon (10-20 mol% Pd) to the flask.[1]
-
Hydrogen Atmosphere: Seal the flask with a septum and carefully evacuate the flask under vacuum, then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[6]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyrrolidine acetate salt. Further purification can be achieved by neutralization followed by extraction or by column chromatography.
Protocol 2: Oxidative Debenzylation using DDQ
This protocol is suitable for substrates containing functionalities that are sensitive to reductive conditions.
Mechanism Overview:
Caption: Oxidative Debenzylation Mechanism.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the N-benzyl pyrrolidine substrate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of acetonitrile and water.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq) to the solution at room temperature. The reaction mixture will likely change color.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Comparative Data Summary
The choice of debenzylation method is highly dependent on the substrate. The following table provides a general comparison of the most common methods.
| Method | Typical Reagents | Advantages | Disadvantages | Substrate Compatibility Issues |
| Catalytic Hydrogenation | Pd/C, H₂ | Clean reaction, byproduct is toluene.[1] | Can be slow, catalyst poisoning is common[3][4], requires specialized equipment for high pressure. | Reduces alkenes, alkynes, nitro groups, and some other functional groups.[5] |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | Avoids the use of flammable H₂ gas, generally faster than hydrogenation with H₂ balloon. | Can require higher catalyst loading, sometimes less effective than direct hydrogenation. | Similar to catalytic hydrogenation. |
| Oxidative Debenzylation | DDQ, CAN | Tolerates reducible functional groups, often fast at room temperature. | Requires stoichiometric amounts of oxidant, purification can be more complex. | Sensitive to other oxidizable groups in the molecule. |
| Acid-Catalyzed Cleavage | TFA, BBr₃ | Useful when reductive methods fail. | Harsh conditions, not suitable for acid-labile substrates. | Can cleave other acid-sensitive protecting groups (e.g., Boc). |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Racemization During the Synthesis of Chiral Pyrrolidines
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic organic chemistry: the preservation of stereochemical integrity during the synthesis of chiral pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who encounter the frustrating yet common issue of racemization. Here, you will find in-depth troubleshooting advice, proactive strategies, and detailed protocols to help you maintain the enantiopurity of your valuable molecules.
Understanding the Root Causes of Racemization
Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a significant hurdle in asymmetric synthesis. In the context of chiral pyrrolidines, particularly those derived from proline and its analogs, racemization often occurs at the α-carbon to a carbonyl group or other activating group.
Q1: What are the primary chemical mechanisms that lead to racemization in chiral pyrrolidine synthesis?
A1: The most common pathway to racemization involves the formation of a planar, achiral intermediate, which can then be reprotonated or attacked from either face with equal probability, leading to a loss of stereochemical information.
-
Enolate Formation: For pyrrolidine derivatives with a carbonyl group at the 2-position (such as proline esters or amides), the α-proton is acidic. Under basic or even some acidic conditions, this proton can be abstracted to form a planar enolate ion.[1][2] Subsequent protonation of this enolate can occur from either the Re or Si face, leading to racemization.[3]
-
Carbocation Formation: If a leaving group is present at a chiral center, its departure can generate a planar carbocation. Nucleophilic attack on this carbocation can then occur from either side, resulting in a racemic mixture. This is particularly relevant in substitution reactions on the pyrrolidine ring.
-
Cyclic Intermediates: In certain reactions, such as peptide couplings involving proline, the formation of cyclic carbinol-amine intermediates has been shown to facilitate racemization, especially in the presence of additives like 1-hydroxybenzotriazole (HOBt).[4]
Q2: Which reaction steps are most susceptible to racemization?
A2: Vigilance is required throughout a synthetic sequence, but certain steps are notoriously prone to eroding enantiomeric excess (ee).
-
Peptide Coupling Reactions: When coupling the carboxylic acid of a proline residue, the use of certain activating agents and additives can lead to significant racemization. For instance, the use of water-soluble carbodiimide (WSCI) in the presence of HOBt in DMF has been shown to cause extensive racemization of proline phenacyl esters.[4]
-
Deprotection Steps: The removal of protecting groups, especially under harsh acidic or basic conditions, can create an environment conducive to enolization and subsequent racemization.
-
Functional Group Interconversions at a Chiral Center: Any reaction that involves breaking and reforming a bond at a stereocenter carries a risk of racemization if the reaction proceeds through a planar intermediate.
Proactive Strategies for Preserving Stereochemical Integrity
The key to preventing racemization is to choose reaction conditions and strategies that avoid the formation of achiral intermediates or that favor the reformation of the desired stereoisomer.
Q3: How can I proactively minimize racemization when planning a synthesis of a chiral pyrrolidine?
A3: A well-designed synthetic plan is your first line of defense.
-
Choice of Protecting Groups: Select protecting groups that can be removed under mild conditions. For example, Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are often preferred for nitrogen protection as they can be removed under conditions less likely to cause racemization compared to harsher methods.
-
Coupling Reagents: For peptide synthesis involving proline, consider using coupling reagents known for low racemization, such as HCTU or COMU.[5] If using a carbodiimide like DIC, it is often better to use it with an additive like OxymaPure rather than HOBt, or in a non-polar solvent like dichloromethane (DCM) without an additive.[4][5]
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction.[6] Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.[6] For instance, performing carbodiimide-mediated couplings in THF or DCM can suppress racemization compared to DMF.[4]
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[6]
Q4: Are there any enzymatic or biocatalytic methods that can help avoid racemization?
A4: Yes, biocatalysis offers a powerful alternative to traditional chemical methods and is often highly stereospecific.
-
Enzymatic Amidation: The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been demonstrated.[7] This approach avoids the need for protecting groups and activation steps that are often prone to racemization.[7]
-
Kinetic Resolution: Enzymes like lipases can be used for the kinetic resolution of racemic pyrrolidine derivatives. For example, a lipase can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted and in high enantiomeric excess.
Troubleshooting & FAQ
Even with careful planning, you may encounter unexpected loss of enantiomeric purity. This section addresses common problems and provides actionable solutions.
Q5: My product's enantiomeric excess (% ee) is significantly lower than expected after a peptide coupling reaction involving proline. What should I investigate first?
A5: The first step is to critically evaluate your reaction conditions, particularly the coupling reagents and solvent.
-
Re-evaluate Your Coupling Cocktail: If you used a carbodiimide with HOBt in a polar aprotic solvent like DMF, this is a likely culprit.[4] Consider switching to a less racemization-prone combination, such as HCTU or performing the reaction in a non-polar solvent like DCM.[5]
-
Check for Prolonged Reaction Times or Elevated Temperatures: Leaving the reaction to stir for an extended period, especially at room temperature or higher, can increase the opportunity for racemization. Monitor the reaction closely and quench it as soon as it is complete.
-
Validate Your Analytical Method: Before extensive troubleshooting of your reaction, ensure your analytical method (e.g., chiral HPLC or GC) is accurate and reliable.[8] Confirm that you have baseline separation of the enantiomers and that the response factor is similar for both.[8]
Q6: I'm observing racemization during the removal of an N-protecting group. What are my options?
A6: Harsh deprotection conditions are a common cause of racemization.
-
Switch to Milder Conditions: If you are using strong acids or bases, explore alternative deprotection strategies. For example, if you are removing a Boc group with a strong acid, try a milder acid or a different protecting group altogether in your next attempt.
-
Temperature Control: Perform the deprotection at the lowest temperature at which the reaction proceeds at a reasonable rate.
Q7: Can the structure of the pyrrolidine derivative itself influence its susceptibility to racemization?
A7: Absolutely. The substituents on the pyrrolidine ring can have a significant impact on its conformational stability and the acidity of the α-proton.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups can increase the acidity of the α-proton, making the compound more susceptible to racemization via enolate formation.
-
Steric Hindrance: Bulky substituents can sometimes hinder the approach of a base to the α-proton, thereby reducing the rate of racemization.
-
Conformational Rigidity: The unique ring structure of proline and its derivatives imparts conformational rigidity.[9] Substituents can further influence this conformation, which can, in turn, affect the stability of the chiral center.[10][11]
Data Summary: Impact of Reaction Parameters on Racemization
| Parameter | Condition Prone to Racemization | Condition Favoring Stereoretention | Rationale |
| Coupling Additive | HOBt with carbodiimides in DMF[4] | OxymaPure, or no additive in non-polar solvents[5] | HOBt can act as a catalyst for racemization through cyclic intermediates.[4] |
| Solvent | Polar aprotic (e.g., DMF)[4] | Non-polar (e.g., DCM, THF)[4] | Non-polar solvents can suppress the formation of ionic intermediates that lead to racemization. |
| Temperature | Elevated temperatures | Lower temperatures (e.g., 0 °C to room temp.)[6] | Lower temperatures increase the energy barrier for racemization pathways. |
| Deprotection | Harsh acidic or basic conditions | Mild deprotection reagents | Milder conditions are less likely to promote enolization or other side reactions. |
Experimental Protocol: Racemization-Minimized Peptide Coupling of Fmoc-L-Proline
This protocol provides a step-by-step method for coupling Fmoc-L-proline to a resin-bound amino acid, emphasizing conditions that minimize racemization.
Materials:
-
Fmoc-protected, resin-bound amino acid
-
Fmoc-L-Proline
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin-bound amino acid in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Coupling: a. In a separate flask under an inert atmosphere, dissolve Fmoc-L-Proline (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in a minimal amount of DMF. b. Add DIPEA (6 equivalents) to the solution and stir for 2 minutes to pre-activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).
-
Monitoring: Perform a Kaiser test (or a chloranil test for the secondary amine of proline) to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Drying: Dry the resin under vacuum.
Decision-Making Workflow for Minimizing Racemization
The following diagram illustrates a logical workflow for selecting a synthetic strategy to manage racemization.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Polar Pyrrolidine Carboxylate Compounds
Welcome to the technical support center for the purification of polar pyrrolidine carboxylate compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. Due to their inherent polarity, potential for zwitterion formation, and pH sensitivity, these compounds demand specialized purification strategies beyond routine protocols.
As Senior Application Scientists, we have compiled our field-tested insights into this comprehensive troubleshooting guide and FAQ resource. Our goal is to explain the causality behind experimental choices, providing you with the knowledge to not only solve current purification issues but also to proactively design robust purification workflows.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequent and frustrating problems encountered during the purification of polar pyrrolidine carboxylates in a question-and-answer format.
Issue 1: My compound streaks severely and shows poor separation on a standard silica gel column.
Answer:
This is a classic and highly common issue. The streaking, or tailing, of your compound is typically caused by strong, undesirable secondary interactions between the basic pyrrolidine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction is often so strong that it leads to poor peak shape, reduced resolution, and in some cases, irreversible binding to the column.
Core Problem: The acidic nature of standard silica gel is incompatible with the basic nature of the pyrrolidine moiety.
Solutions & Strategies:
-
Mobile Phase Modification (The Quick Fix): The most immediate solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1][2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% TEA or DIPEA to your eluent. These amines are volatile and can be easily removed under high vacuum. They work by competitively binding to the acidic silanol groups, preventing your target compound from sticking.
-
Ammonium Hydroxide: For very stubborn amines, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system).[3]
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Amine-Bonded Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which masks the acidic silanol groups and provides a more inert surface for the separation of basic compounds.
-
Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase that can be used. Basic or neutral alumina is often a better choice than silica for purifying basic compounds.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of some amines.
-
Issue 2: My compound is extremely polar and either sticks at the baseline or runs with the solvent front on TLC.
Answer:
This indicates a significant mismatch between the polarity of your compound and the chosen chromatography system. If it sticks at the baseline (Rf = 0), the eluent is not polar enough to move it. If it runs with the solvent front (Rf ≈ 1), the eluent is too polar, or the stationary phase is not retentive enough.
Solutions & Strategies:
-
For Compounds Stuck at the Baseline (Normal-Phase):
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent. A common and effective system for highly polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[1][4][5][6] Be cautious with high concentrations of methanol (>10%), as it can begin to dissolve the silica gel.[4]
-
Add Modifiers: As mentioned in Issue 1, adding a small amount of acetic acid for acidic compounds or triethylamine/ammonia for basic compounds can disrupt strong interactions with the silica and improve mobility.[7]
-
-
For Compounds Running at the Solvent Front (Normal-Phase):
-
This is less common for this class of compounds unless a very polar solvent system is used initially. The solution is to decrease the polarity of the mobile phase.
-
-
Switch to a Different Chromatography Mode:
-
Reverse-Phase (RP) Chromatography: This is often the best solution for highly polar, water-soluble compounds.[8][9][10][11] In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures).[8][10][12] Hydrophilic molecules have weak interactions with the stationary phase and elute first.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.
-
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hawach.com [hawach.com]
- 9. chromtech.com [chromtech.com]
- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Solvent Systems for Chromatographic Separation of Pyrrolidine Isomers
Welcome to the technical support center for the chromatographic separation of pyrrolidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your separation methods. Here, we will address common challenges and provide practical, step-by-step guidance to overcome them, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrrolidine isomers so challenging?
The difficulty in separating pyrrolidine isomers stems from their very similar physicochemical properties.[1] Isomers, by definition, have the same molecular weight. Structural isomers often have comparable polarities and pKa values, while enantiomers have identical properties in an achiral environment.[1][2] This makes it difficult to achieve baseline separation using standard chromatographic methods, which rely on differences in these properties to effect a separation.[1]
Q2: What are the primary chromatographic techniques used for separating pyrrolidine isomers?
The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for both chiral and achiral separations, often coupled with mass spectrometry (MS) for detection and identification.[3]
-
Supercritical Fluid Chromatography (SFC): This technique is gaining popularity, especially for chiral separations, as it offers complementary selectivity to HPLC and is considered a "green" analytical technique due to its use of supercritical CO2 as the primary mobile phase.[4][5] SFC can provide faster separations and reduced solvent consumption.[5]
-
Gas Chromatography (GC): GC can be used for the separation of volatile pyrrolidine isomers or after derivatization to increase volatility.[6] Direct analysis of non-volatile derivatives like N-oxides is not feasible by GC.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Poor or No Resolution of Isomers
Q: I'm seeing co-eluting or poorly resolved peaks for my pyrrolidine isomers. What are the critical factors to investigate?
A: Poor resolution is a common hurdle. The key is to enhance the differential interaction of the isomers with the stationary and mobile phases. Here’s a systematic approach to troubleshooting:
Workflow for Troubleshooting Poor Resolution
Caption: A stepwise workflow for troubleshooting poor resolution of isomers.
In-depth Explanation:
-
Stationary Phase Selection is Paramount: Standard C18 columns may not provide sufficient selectivity.[1] Consider columns that offer different interaction mechanisms:
-
Phenyl Phases: Offer π-π interactions, which can be effective for aromatic pyrrolidine derivatives.[1]
-
Fluorinated Phases (e.g., PFP): Provide alternative selectivity through dipole-dipole and ion-exchange interactions.[1]
-
Chiral Stationary Phases (CSPs): Essential for separating enantiomers. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used.[7][8]
-
-
Mobile Phase Composition: The mobile phase composition significantly impacts selectivity and retention.[1]
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[1] Methanol is a cost-effective alternative to acetonitrile, though it has a slightly higher viscosity.[9]
-
Mobile Phase pH: For ionizable pyrrolidine isomers, adjusting the pH of the mobile phase can dramatically affect retention and selectivity by altering the ionization state of the analytes.[10][11] A general guideline is to adjust the pH to at least one unit away from the analyte's pKa.[9]
-
Additives and Buffers: The use of buffers helps control the pH and improves reproducibility.[10] For basic compounds like many pyrrolidines, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and selectivity in normal-phase and chiral chromatography.[12]
-
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the separation, potentially improving peak shape and resolution.[1] Lowering the temperature has been shown to improve the resolution of some isomeric pyrrolizidine alkaloids.[13]
Data Summary: Starting Solvent Systems for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase Composition | Analyte Type |
| Reversed-Phase HPLC | C18, Phenyl, PFP | Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate, formate, acetate) | General purpose, achiral isomers |
| Normal-Phase HPLC | Silica, Amino | Hexane/Isopropanol, Hexane/Ethanol with additives (e.g., DEA for bases, TFA for acids) | Positional isomers, less polar compounds |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid or Diethylamine[7][8] | Enantiomers |
| HILIC | Silica, Amide, Zwitterionic | High organic (e.g., >70% Acetonitrile) with aqueous buffer[14][15] | Highly polar isomers |
| SFC | Chiral (e.g., Lux Cellulose-2) | Supercritical CO2 with a polar co-solvent (e.g., Methanol)[4][16] | Chiral and achiral isomers |
Issue 2: Peak Tailing
Q: My pyrrolidine isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
In-depth Explanation:
-
Mobile Phase pH: For basic pyrrolidine compounds, a higher pH mobile phase can improve peak shape by ensuring the analyte is in its neutral form, reducing interactions with residual silanols on silica-based columns.[13]
-
Secondary Interactions: Unwanted interactions with the stationary phase are a common cause of tailing.
-
Using a modern, high-purity silica column can minimize interactions with acidic silanol groups.[13]
-
Adding a small amount of a competing base (like triethylamine or diethylamine) or acid (like formic or acetic acid) to the mobile phase can block active sites on the stationary phase.
-
-
Column Contamination and Overload: A buildup of strongly retained compounds can create active sites leading to tailing.[1] Flushing the column with a strong solvent can help. If the problem persists, the column may need replacement.[1] Injecting too much sample can also lead to peak distortion. Try diluting your sample.[1]
Issue 3: Irreproducible Retention Times
Q: My retention times are shifting between injections and runs. How can I improve the reproducibility of my method?
A: Shifting retention times can make peak identification and quantification unreliable.[1] The key factors influencing retention time stability are mobile phase preparation and column equilibration.[1]
Protocol for Preparing a Reproducible Mobile Phase
-
Use High-Purity Solvents: Always start with HPLC-grade or higher purity solvents and freshly prepared mobile phases to avoid contamination.[16]
-
Accurate Measurement: In reversed-phase chromatography, even a 1% change in the organic solvent composition can lead to a 5-15% change in retention time.[1] It is highly recommended to prepare mobile phases by weight for better accuracy.
-
Thorough Mixing and Degassing: Ensure the mobile phase components are thoroughly mixed. Degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging to prevent air bubbles from forming in the pump or detector, which can cause baseline noise and affect flow rate stability.[16]
-
Consistent pH Adjustment: If using a buffer, ensure the pH is measured and adjusted consistently for every new batch of mobile phase.
-
Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting an analytical sequence. This is especially critical for gradient methods.[1] A stable baseline is a good indicator of equilibration.
Advanced Separation Strategies
Q: I'm working with very polar pyrrolidine isomers that are not retained on a C18 column. What are my options?
A: For highly polar compounds, traditional reversed-phase chromatography is often inadequate.[17] Here are two effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[14][15] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[14] In HILIC, water is the strong eluting solvent.[18]
-
Aqueous C18 Columns: Some reversed-phase columns are specifically designed to be compatible with 100% aqueous mobile phases.[17] These "water-wettable" phases prevent the collapse of the C18 chains in highly aqueous environments, allowing for the retention of polar compounds.
Q: How can I separate pyrrolidine enantiomers?
A: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways:
-
Direct Chiral HPLC: This is the most common method and involves using a Chiral Stationary Phase (CSP).[12] Polysaccharide-based CSPs are very popular and can resolve a wide range of enantiomers.[2][7] The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
-
Indirect Chiral HPLC: In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers.[7] These diastereomers have different physical properties and can then be separated on a standard achiral column, such as a C18 column.[7]
Experimental Protocol: Indirect Chiral Separation of Pyrrolidine-3-carboxylic Acid
-
Derivatization: React racemic pyrrolidine-3-carboxylic acid with a chiral derivatizing agent, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.[7]
-
Chromatographic Separation:
-
Analysis: The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Pyrrolidine-3-Carboxylate Analogs in Drug Discovery
The pyrrolidine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry, offering a versatile and stereochemically rich framework for the design of novel therapeutics. Its inherent structural features, including a chiral center and the ability to be readily functionalized at multiple positions, have led to the development of a diverse array of potent and selective modulators for various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrrolidine-3-carboxylate analogs, with a focus on their interactions with endothelin receptors, glycine transporters, and NMDA receptors. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and visualize the complex signaling pathways involved.
The Endothelin Receptor Antagonist Landscape: Fine-Tuning Selectivity and Potency
The endothelin system, particularly the ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation, making it a prime target for cardiovascular and oncological therapies. Pyrrolidine-3-carboxylate derivatives have emerged as a highly successful class of endothelin receptor antagonists.
A key breakthrough in this area was the development of Atrasentan (ABT-627), a potent and selective ETA antagonist. SAR studies have since focused on optimizing this lead compound. For instance, replacing the methoxy group of Atrasentan with a methyl group and substituting the benzodioxole moiety with a dihydrobenzofuran ring significantly increases selectivity for the ETA receptor.[1] Further enhancement of binding affinity and metabolic stability has been achieved by introducing a fluorine atom.[1]
Comparative SAR of Pyrrolidine-3-Carboxylate Analogs as Endothelin Receptor Antagonists
| Compound/Analog | Target(s) | IC50/Ki (nM) | Selectivity | Key Structural Features |
| Atrasentan (ABT-627) | ETA | Ki = 0.034 | ~2000-fold vs. ETB | 2,4-diaryl substituted pyrrolidine-3-carboxylic acid |
| A-216546 | ETA | Ki = 0.46 | >28,000-fold vs. ETB | Replacement of p-anisyl group with a (E)-2,2-dimethyl-3-pentenyl group |
| A-192621 | ETB | Subnanomolar | >4000-fold vs. ETA | Conformational restriction of the side chain with a 2,6-dialkylacetanilide |
| Analog 1 | ETA | Increased potency | Increased ETA selectivity | Replacement of methoxy with methyl and benzodioxole with dihydrobenzofuran |
| Analog 2 | ETA | Further increased potency | High ETA selectivity | Addition of a fluorine atom to Analog 1 |
This table synthesizes data from multiple sources to illustrate key SAR trends.
Visualizing Endothelin Receptor Signaling
The binding of endothelin to its G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the effects of receptor antagonists.
Caption: Endothelin Receptor Signaling Pathway.
Experimental Protocol: Endothelin Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for endothelin receptors.
Materials:
-
Cell membranes expressing either ETA or ETB receptors
-
[¹²⁵I]-ET-1 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Test compounds (pyrrolidine-3-carboxylate analogs)
-
Non-specific binding control (e.g., 1 µM unlabeled ET-1)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM), and 25 µL of the test compound dilution or control.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 5-10 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
Modulating Neurotransmission: Pyrrolidine-3-Carboxylate Analogs as Glycine Transporter 1 (GlyT1) Inhibitors
The glycine transporter 1 (GlyT1) plays a critical role in regulating glycine levels in the synaptic cleft.[2] As glycine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 can enhance NMDA receptor function.[2] This mechanism holds therapeutic promise for treating disorders associated with NMDA receptor hypofunction, such as schizophrenia.[3][4] Pyrrolidine-based structures, particularly 3,4-disubstituted pyrrolidine sulfonamides, have been identified as potent and selective GlyT1 inhibitors.[5]
Comparative SAR of Pyrrolidine-3-Carboxylate Analogs as GlyT1 Inhibitors
| Compound/Analog | Target | IC50 (nM) | Key Structural Features |
| Reference Compound 23a | GlyT1 | Potent | Pyrrolidine sulfonamide scaffold |
| Analogs with fluorophenyl at R¹ | GlyT1 | Improved potency | Enhanced in vitro potency and ER profile |
| Meta-substituted R² analogs | GlyT1 | Improved activity | Favorable substitution pattern |
| Indanyl at R² (23t) | GlyT1 | Ki = 1 | Optimal balance of potency and ER value |
This table highlights the impact of specific substitutions on the activity of pyrrolidine sulfonamide-based GlyT1 inhibitors.
Visualizing the Glycine Transporter 1 Mechanism
GlyT1 is a sodium- and chloride-dependent transporter that facilitates the reuptake of glycine from the synapse.[6] Inhibitors block this process, leading to an increase in extracellular glycine.
Caption: Mechanism of Glycine Transporter 1 (GlyT1) Inhibition.
Experimental Protocol: Glycine Transporter Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of glycine uptake by test compounds.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1
-
[³H]-Glycine (radiolabeled substrate)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compounds (pyrrolidine-3-carboxylate analogs)
-
Non-specific uptake control (e.g., 10 mM unlabeled glycine)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid and counter
Procedure:
-
Plate the GlyT1-expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with 100 µL of uptake buffer containing the test compound or control for 15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-Glycine (final concentration ~10 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding 100 µL of lysis buffer and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the percent inhibition of specific glycine uptake for each test compound and determine the IC50 value.
Fine-Tuning Neuronal Excitability: Pyrrolidine-3-Carboxylate Analogs as NMDA Receptor Modulators
NMDA receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity, learning, and memory.[7] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[8] Pyrrolidine-3-carboxylate derivatives have been investigated as both agonists and antagonists of NMDA receptors, with subtle structural modifications leading to profound changes in activity.
For example, trans-2-carboxy-3-pyrrolidineacetic acid (CPAA) has been identified as a potent NMDA receptor agonist.[9] Conversely, methylation of the pyrrolidine ring of L-trans-2,3-PDC, another NMDA agonist, can dramatically increase its excitotoxic potency.[10] These findings highlight the sensitivity of the NMDA receptor to the stereochemistry and substitution pattern of the pyrrolidine scaffold.
Comparative SAR of Pyrrolidine-3-Carboxylate Analogs as NMDA Receptor Modulators
| Compound/Analog | Activity | EC50/IC50 (µM) | Key Structural Features |
| L-trans-2,3-PDC | Agonist | EC50 = 16 | Pyrrolidine-2,3-dicarboxylate |
| cis-5-methyl-L-trans-2,3-PDC | Agonist | EC50 = 5 | Methylation at the 5-position (cis) |
| trans-5-methyl-L-trans-2,3-PDC | Agonist | EC50 = 49 | Methylation at the 5-position (trans) |
| CPAA | Agonist | EC50 = 20.0 | 2-carboxy-3-pyrrolidineacetic acid |
This table illustrates how small structural changes in pyrrolidine-based compounds can significantly alter their activity at the NMDA receptor.
Visualizing the NMDA Receptor Signaling Pathway
The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[11] Its activation leads to an influx of Ca²⁺, which triggers a variety of downstream signaling cascades.[12]
Caption: NMDA Receptor Signaling Pathway.
Experimental Protocol: NMDA Receptor Activity Assay (Calcium Flux)
This protocol details a high-throughput calcium flux assay to measure the activity of NMDA receptor modulators.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4, and 1.8 mM CaCl₂)
-
NMDA receptor agonists (glutamate and glycine/D-serine)
-
Test compounds (pyrrolidine-3-carboxylate analogs)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Plate the NMDA receptor-expressing cells in a 384-well, black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye by incubating with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 10-20 minutes.
-
Measure the baseline fluorescence for 30 seconds.
-
Add a solution of glutamate and glycine (or D-serine) to stimulate the NMDA receptors.
-
Immediately begin measuring the fluorescence intensity over time (typically for 3-5 minutes) to monitor the intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve. Determine the EC50 or IC50 values for the test compounds.
Conclusion
The pyrrolidine-3-carboxylate scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency, selectivity, and mode of action across a range of important biological targets. The experimental protocols and pathway diagrams provided herein serve as a practical resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of the next generation of pyrrolidine-3-carboxylate-based medicines. The ongoing exploration of this versatile chemical entity promises to yield further breakthroughs in the treatment of a wide spectrum of human diseases.
References
- 1. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Novel NMDA receptor modulators: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Novel Chemical Probes: The Case of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
This guide provides a comprehensive framework for the validation of a novel compound, using Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate as a case study. While this specific molecule is available commercially, its biological targets and activity are not extensively documented in the public domain.[5][6] This scenario is common for many novel or less-studied chemical entities. We will, therefore, outline a hypothetical validation workflow, comparing it with a well-characterized tool compound, to illustrate the principles and experimental steps required to elevate a compound from a mere chemical reagent to a validated tool for biological inquiry.
The Imperative of Tool Compound Validation
Before delving into experimental specifics, it is crucial to understand what constitutes a "validated tool compound." It is more than just a molecule that elicits a biological response. An ideal chemical probe should possess:
-
Potency: The compound should modulate its intended target at low concentrations, typically with an IC50 or EC50 in the nanomolar range.[1][3]
-
Selectivity: It should exhibit high selectivity for its intended target over other related proteins, especially within the same family.[1][3][4]
-
A Defined Mechanism of Action: The molecular mechanism by which the compound exerts its effect should be well-understood.[4]
-
Cellular Activity: The compound must be able to engage its target in a cellular context and elicit a measurable downstream effect.[3]
-
A Structurally Similar Inactive Control: The availability of a closely related but biologically inactive analog is highly desirable to control for off-target effects.[4]
Introducing Our Subject and a Comparator
This compound belongs to the pyrrolidine class of compounds. The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs, recognized for its utility in creating three-dimensional structures that can interact with biological targets.[7][8] Given the prevalence of this scaffold in compounds targeting G-protein coupled receptors (GPCRs) and transporters, we will proceed with a hypothetical validation workflow assuming a potential role as a modulator of a specific GPCR.
For comparison, we will use (R)-(-)-Rolipram , a well-validated tool compound that is a selective inhibitor of phosphodiesterase 4 (PDE4). While not a pyrrolidine derivative, Rolipram serves as an excellent example of a thoroughly characterized chemical probe with a known mechanism of action, extensive selectivity data, and established cellular effects.
| Compound | Structure | Physicochemical Properties (Predicted) |
| This compound | Molecular Formula: C14H19NO2 Molecular Weight: 233.31 g/mol XLogP3: 2.2 | |
| (R)-(-)-Rolipram | Molecular Formula: C16H21NO3 Molecular Weight: 275.34 g/mol XLogP3: 1.8 |
A Step-by-Step Experimental Guide to Validation
The following sections outline a comprehensive, albeit hypothetical, experimental plan to validate this compound as a tool compound targeting a hypothetical GPCR, "GPCR-X".
Part 1: Initial Characterization and Purity Assessment
The first step in validating any potential tool compound is to confirm its identity and purity. This is a critical and often overlooked step that ensures the observed biological activity is due to the compound of interest and not impurities.
Experimental Protocol: Purity and Identity Confirmation
-
Procurement: Obtain this compound from a reputable commercial supplier.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Inject the sample onto a reverse-phase C18 column.
-
Run a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the UV absorbance at 214 nm and 254 nm.
-
Analyze the eluent by mass spectrometry to confirm the molecular weight of the parent ion.
-
Success Criterion: Purity should be >95%, and the observed mass should match the expected mass of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
Success Criterion: The observed spectra should be consistent with the chemical structure of this compound and free of significant impurity peaks.
-
Part 2: In Vitro Target Engagement and Potency Determination
Assuming our hypothetical target is GPCR-X, the next step is to determine if our compound of interest binds to and modulates the activity of this receptor.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPCR-X.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for GPCR-X (e.g., [3H]-Ligand Y) and increasing concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Success Criterion: A potent compound will have an IC50 in the nanomolar range.
-
Experimental Protocol: Functional Assay (e.g., cAMP Assay)
-
Cell Culture:
-
Plate HEK293 cells expressing GPCR-X in a 96-well plate.
-
-
Assay Performance:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with an agonist for GPCR-X to induce a change in intracellular cyclic AMP (cAMP) levels.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Success Criterion: The EC50 should be comparable to the IC50 obtained from the binding assay, indicating that the compound's binding to the receptor translates into a functional effect.
-
Caption: In Vitro Validation Workflow for a Novel Tool Compound.
Part 3: Selectivity Profiling
A crucial aspect of tool compound validation is to demonstrate selectivity for the intended target. This is typically achieved by screening the compound against a panel of related targets.
Experimental Protocol: Selectivity Panel Screening
-
Target Selection:
-
Select a panel of receptors that are structurally related to GPCR-X. This panel should ideally include all members of the same receptor subfamily.
-
-
Assay Performance:
-
Perform binding or functional assays for each receptor in the panel in the presence of a high concentration (e.g., 1 µM and 10 µM) of this compound.
-
-
Data Analysis:
-
Calculate the percent inhibition or activation for each off-target.
-
For any significant "hits," determine the full dose-response curve and calculate the IC50 or EC50.
-
Success Criterion: A selective tool compound should be at least 30-fold more potent for its primary target compared to any off-targets.[3]
-
Part 4: Cellular Target Engagement and Downstream Effects
Demonstrating that a compound can engage its target within a cellular environment is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells expressing GPCR-X with either vehicle or this compound.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble GPCR-X at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble GPCR-X as a function of temperature.
-
Success Criterion: Binding of the compound should stabilize the receptor, resulting in a shift of the melting curve to a higher temperature.
-
Experimental Protocol: Downstream Signaling Pathway Analysis
-
Cell Treatment:
-
Treat cells with the compound at a concentration relevant to its cellular EC50.
-
-
Pathway Analysis:
-
Measure the phosphorylation or expression levels of key downstream signaling proteins known to be modulated by GPCR-X using techniques like Western blotting or phospho-proteomics.
-
-
Data Analysis:
-
Quantify the changes in downstream signaling in response to compound treatment.
-
Success Criterion: The compound should modulate downstream signaling in a manner consistent with its effect on the target receptor.
-
Caption: Hypothetical Signaling Pathway for GPCR-X Modulation.
Interpreting the Data: A Comparative Analysis
The table below presents hypothetical data for our compound of interest and the well-validated tool, Rolipram.
| Parameter | This compound (Hypothetical Data) | (R)-(-)-Rolipram (Established Data) |
| Purity | >98% (LC-MS, NMR) | >98% |
| Primary Target | GPCR-X | PDE4 |
| In Vitro Potency (IC50) | 50 nM (Binding Assay) | 2 nM |
| Functional Potency (EC50) | 75 nM (cAMP Assay) | 10 nM |
| Selectivity (vs. related targets) | >50-fold selective over other GPCRs in the same family | >100-fold selective over other PDE isoforms |
| Cellular Target Engagement (CETSA) | Thermal shift observed at 1 µM | N/A (other methods used) |
| Cellular EC50 | 200 nM | 50 nM |
Based on this hypothetical data, this compound shows promise as a tool compound for studying GPCR-X. It is potent, selective, and demonstrates target engagement in cells. While its potency is less than that of Rolipram for its respective target, it meets the general criteria for a useful chemical probe.
Conclusion: From Chemical to Validated Tool
The journey from a commercially available chemical to a validated tool compound is a rigorous one that demands a systematic and multi-faceted experimental approach. While this compound currently lacks the extensive characterization of established probes like Rolipram, this guide has provided a clear roadmap for its potential validation. By confirming its purity, demonstrating potent and selective on-target activity, and verifying its mechanism of action in a cellular context, researchers can build a strong case for its use as a reliable chemical probe. It is only through such diligent validation that we can ensure the integrity and reproducibility of our scientific findings.
References
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biocurate.com [biocurate.com]
- 5. METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE [myskinrecipes.com]
- 6. METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE [myskinrecipes.com]
- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyrrolidine-Based Drug Candidates
The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, prized by drug discovery professionals for its unique three-dimensional structure and stereochemical complexity, which allows for thorough exploration of pharmacophore space. This versatile scaffold is a core component in numerous FDA-approved drugs and a vast array of investigational compounds targeting a wide spectrum of diseases, including cancer, diabetes, viral infections, and central nervous system (CNS) disorders. However, the journey from a promising compound in a test tube to a viable therapy is fraught with challenges. The central hurdle lies in translating potent in vitro activity into demonstrable in vivo efficacy.
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for novel pyrrolidine-based drug candidates. We will dissect the causality behind experimental choices, provide detailed protocols for key assays, and explore the critical factors that determine whether a lab success can become a clinical contender.
Section 1: The In Vitro Gauntlet: Establishing Proof-of-Concept in a Controlled Environment
In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds and elucidate their mechanism of action in a simplified, controlled setting. These experiments are cost-effective, high-throughput, and essential for establishing a compound's intrinsic biological activity before committing to resource-intensive animal studies.
The Rationale: Why Start In Vitro?
The primary goal of in vitro testing is to answer a fundamental question: Does the candidate molecule interact with its intended biological target and produce a measurable effect? For pyrrolidine-based compounds, this often involves one of two approaches: target-based assays or cell-based assays.
-
Target-Based Assays: These are designed to measure the direct interaction between a drug and its molecular target (e.g., an enzyme or receptor). For instance, many pyrrolidine derivatives function as enzyme inhibitors. An enzyme inhibition assay directly quantifies how effectively the compound blocks the enzyme's activity, providing a clear measure of potency (Ki or IC₅₀).
-
Cell-Based Assays: These assays assess the effect of a compound on whole cells, offering a more integrated view of its biological activity. This is crucial for evaluating outcomes like cytotoxicity in cancer cells or the inhibition of viral replication within a host cell. While less direct, cell-based assays provide an early indication of a compound's ability to cross cell membranes and exert its effect in a more complex biological context.
Visualizing the Initial Screening Process
The following workflow illustrates the typical progression of a pyrrolidine-based candidate through the initial in vitro screening phases.
Caption: A generalized workflow for the in vitro screening of pyrrolidine derivatives.
Key Experimental Protocols: In Vitro
This protocol assesses the ability of a pyrrolidine candidate to reduce the viability of cancer cells, a common screening method for anticancer agents.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., A549 lung cancer cells).
Methodology:
-
Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrrolidine test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Data Summary and Limitations
In vitro data are typically summarized using metrics like IC₅₀ (for inhibition) or EC₅₀ (for activation). Below is a table of hypothetical data for novel pyrrolidine candidates.
Table 1: Representative In Vitro Efficacy of Novel Pyrrolidine Candidates
| Compound ID | Therapeutic Area | Target/Assay | Potency (IC₅₀) | Selectivity Index (SI) |
|---|---|---|---|---|
| PYR-001 | Oncology | Antiproliferation (A549 cells) | 25 nM | >100 vs. non-cancer cells |
| PYR-002 | Diabetes | DPP-4 Enzyme Inhibition | 150 nM | >200 vs. DPP-8/DPP-9 |
| PYR-003 | Neurology | AChE Enzyme Inhibition | 50 nM | >50 vs. BChE |
| PYR-004 | Virology | Anti-Influenza (H2N2) in cell culture | 500 nM | >100 (CC₅₀/IC₅₀) |
Despite their utility, in vitro models are a significant simplification of reality. They cannot replicate the complex interplay of organs, metabolic processes, and the immune system. A potent IC₅₀ value is a promising start, but it offers no guarantee of success in a living organism.
Section 2: The In Vivo Crucible: Assessing Efficacy in a Living System
In vivo studies are performed in living organisms, most commonly in rodent models, to evaluate how a drug candidate behaves within a complex physiological system. This phase is indispensable for assessing the trifecta of drug development: efficacy, pharmacokinetics (PK), and safety.
The Rationale: Why Move to In Vivo?
The primary objective is to determine if the biological activity observed in vitro translates into a therapeutic effect in vivo. This requires the drug to overcome numerous biological barriers. The body's handling of a drug is described by ADME:
-
Absorption: Can the drug enter the bloodstream from the site of administration (e.g., the gut)?
-
Distribution: Does the drug reach its target tissue in sufficient concentrations?
-
Metabolism: Is the drug rapidly broken down by the liver or other organs into inactive forms?
-
Excretion: How is the drug eliminated from the body?
An in vivo model is the only way to assess this integrated pharmacokinetic/pharmacodynamic (PK/PD) profile and determine if a therapeutically relevant concentration of the drug can be maintained at the target site without causing unacceptable toxicity.
Visualizing the Preclinical Transition
This diagram illustrates the critical decision points and processes involved when advancing a compound from in vitro success to in vivo testing.
Caption: The transition from in vitro hit to in vivo candidate evaluation.
Key Experimental Protocols: In Vivo
This protocol evaluates the ability of a pyrrolidine-based anticancer candidate to inhibit tumor growth in vivo.
Objective: To assess the tumor growth inhibition (TGI) of a test compound in immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Cell Implantation: Subcutaneously inject 5 million A549 human lung cancer cells (suspended in Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize mice into groups (n=8-10 per group), including a vehicle control group and one or more treatment groups.
-
Dosing: Administer the pyrrolidine test compound (e.g., PYR-001) and the vehicle control via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), on a predetermined schedule (e.g., daily for 21 days). The dose is determined from prior toxicology studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Analysis: Calculate the percent TGI using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Section 3: Bridging the In Vitro to In Vivo Divide
The transition from the petri dish to a living organism is the moment of truth for any drug candidate. A high correlation between in vitro and in vivo data (IVIVC) is the goal, but it is often elusive.
**The Great Disconnect: Why *
comparative study of different synthetic routes to functionalized pyrrolidines
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold, providing conformational rigidity and key stereochemical information that dictates biological activity. However, the efficient and stereocontrolled synthesis of highly substituted pyrrolidines remains a significant challenge for synthetic chemists. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing functionalized pyrrolidines, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal route for their target molecules.
[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is arguably one of the most powerful and widely used methods for the construction of the pyrrolidine core. This reaction allows for the rapid assembly of the five-membered ring with the potential to generate up to four new stereocenters in a single, atom-economical step.
Mechanism and Stereoselectivity
The reaction proceeds via a concerted, pericyclic mechanism where the 1,3-dipole of the azomethine ylide reacts with the π-system of the dipolarophile. The stereochemical outcome can be controlled with a high degree of precision. Asymmetric catalysis, often employing chiral metal complexes of copper(I) or silver(I), has enabled the synthesis of highly enantioenriched pyrrolidines.
Generation of Azomethine Ylides
A key aspect of this methodology is the in situ generation of the transient azomethine ylide. The most common methods include:
-
Decarboxylative Condensation: The reaction of an α-amino acid with an aldehyde or ketone.
-
Activation of Imines/Iminium Ions: The deprotonation of an iminium ion derived from an α-haloamine or the activation of an imine with a Lewis acid.
-
Ring-Opening of Aziridines: Thermal or photochemical ring-opening of activated aziridines.
Comparative Performance of Catalytic Systems for Asymmetric [3+2] Cycloaddition
| Catalyst/Ligand | Dipolarophile | Solvent | Temp (°C) | Yield (%) | dr (endo/exo) | ee (%) | Reference |
| Cu(I)/Fesulphos | N-methylmaleimide | CH2Cl2 | RT | 75 | >95:5 | 95 | |
| Ag(I)/Ph-DBFOX | Dimethyl fumarate | CH2Cl2 | -20 | 92 | >99:1 | 98 | |
| Cu(I)/TF-BiphamPhos | Ethyl acrylate | Toluene | RT | 85 | 85:15 | 91 |
Representative Experimental Protocol: Asymmetric [3+2] Cycloaddition
To a solution of the chiral copper(I) catalyst (prepared in situ from Cu(OAc)2·H2O (5 mol%) and the chiral ligand (5.5 mol%)) in CH2Cl2 (2 mL) is added the imine (0.2 mmol) and the dipolarophile (0.24 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine.
Multicomponent Reactions (MCRs): Convergent Synthesis in One Pot
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.
Key MCR Strategies for Pyrrolidine Synthesis
Several MCRs have been developed for the synthesis of functionalized pyrrolidines. A common approach involves the reaction of an amine, an aldehyde, and a dipolarophile, which often proceeds through an in situ generated azomethine ylide. Other MCRs can lead to the formation of related structures like 2-pyrrolidones. The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Comparison of Selected Multicomponent Reactions
| Amine | Aldehyde | Third Component | Catalyst | Yield (%) | Stereoselectivity | Reference |
| Glycine methyl ester | Benzaldehyde | N-Phenylmaleimide | None | 85 | High endo | |
| Aniline | Benzaldehyde | Diethyl acetylenedicarboxylate | Citric acid | 78 | N/A | |
| Phenyldihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | TiCl4 | 63 | Single diastereomer |
Representative Experimental Protocol: Diastereoselective Three-Component Reaction
To a solution of TiCl4 (4.2 equiv) in CH2Cl2 at -78 °C is added a solution of the N-tosyl imino ester (1.0 equiv), 5-phenyl dihydrofuran (1.2 equiv), and the enolsilane (1.5 equiv) in CH2Cl2. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NaHCO3, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography to give the functionalized pyrrolidine.
Transition-Metal-Catalyzed Cyclizations: Forging C-N Bonds
Transition-metal catalysis offers a diverse and powerful toolkit for the synthesis of pyrrolidines, often through the formation of a key C-N bond via intramolecular cyclization.
**Intramolecular C-
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of N-Benzyl Pyrrolidine Derivatives
For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A candidate with promising pharmacological activity can fail spectacularly if it is metabolized too quickly, leading to poor bioavailability, or too slowly, causing potential toxicity.[1][2] The N-benzyl pyrrolidine scaffold, a privileged structure in medicinal chemistry found in numerous CNS-active agents and other therapeutics, presents a unique set of metabolic challenges and opportunities.[3][4]
This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of N-benzyl pyrrolidine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring that the data you generate is not only accurate but also deeply informative for your lead optimization campaigns.
Part 1: The Metabolic Landscape of N-Benzyl Pyrrolidine Derivatives
Before designing an experiment, one must understand the likely metabolic pathways. For N-benzyl pyrrolidine derivatives, metabolism is primarily an oxidative process mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][6] While many CYP isoforms exist, CYP3A4 and CYP2D6 are frequently implicated in the metabolism of a vast number of drugs and are key considerations for this scaffold.[7]
The primary metabolic vulnerabilities of this scaffold include:
-
N-Debenzylation: The cleavage of the bond between the benzyl group and the pyrrolidine nitrogen is often a major metabolic route.[8][9] This process is a form of N-dealkylation, a common pathway for tertiary amines.[8]
-
Aromatic Hydroxylation: Oxidation of the benzyl ring, typically at the para-position, is another common pathway.
-
Aliphatic Hydroxylation: The pyrrolidine ring can undergo hydroxylation, which may be followed by further oxidation to form a lactam.[10]
These pathways are not mutually exclusive and can occur in parallel. The specific metabolic profile is heavily influenced by the substitution patterns on both the aromatic and heterocyclic rings. This is the essence of the Structure-Metabolism Relationship (SMR). For instance, introducing electron-withdrawing groups (e.g., fluorine) to the benzyl ring can sometimes hinder metabolism, improving stability.[11] Conversely, certain substituents may introduce new metabolic liabilities.
Caption: Primary Phase I metabolic pathways for the N-benzyl pyrrolidine scaffold.
Part 2: A Comparative Guide to In Vitro Assessment Models
The choice of an in vitro system is a critical decision that balances physiological relevance with throughput and cost. For N-benzyl pyrrolidine derivatives, whose metabolism is predominantly hepatic, the following models are the most relevant.[12]
| Feature | Liver Microsomes | S9 Fraction | Hepatocytes |
| Enzyme Content | Phase I (CYPs, FMOs) & some Phase II (UGTs)[2] | Phase I (Microsomal) & Phase II (Cytosolic)[13] | All Phase I & II enzymes, transporters[12] |
| Physiological Relevance | Moderate | Moderate-High | High ("Gold Standard")[2][12] |
| Throughput | High | High | Lower |
| Cost | Low | Low-Moderate | High |
| Primary Use Case | Initial screen for Phase I metabolic liability | Broader screen for Phase I & II metabolism | Comprehensive profiling, prediction of in vivo clearance |
Alternative 1: The Liver Microsomal Stability Assay
This is the workhorse for early-stage drug discovery. Liver microsomes are vesicles of the endoplasmic reticulum that contain the majority of the drug-metabolizing CYP450 enzymes.[14] This assay is cost-effective and ideal for ranking compounds based on their susceptibility to Phase I metabolism.[12][14]
-
Preparation:
-
Prepare a stock solution of the N-benzyl pyrrolidine derivative (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in acetonitrile).[15]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[14][15]
-
Prepare an NADPH-regenerating system solution, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[16] This is critical as it provides the necessary cofactor for CYP enzyme activity.[14]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system to the microsomal solution.
-
Immediately add the pre-warmed test compound to the reaction mixture to achieve a final concentration (typically 1 µM).[14] The final DMSO/acetonitrile concentration should be kept low (<1%) to avoid inhibiting enzyme activity.
-
-
Sampling & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]
-
Immediately terminate the reaction by adding the aliquot to a multiple-volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing an internal standard.[15] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[14][16]
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18]
-
Alternative 2: The Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, as well as functional transporters, all within a cellular environment.[2][12] This assay provides a more physiologically relevant prediction of hepatic clearance.
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them to a pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay. Viability should be high (>80%).
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C in a humidified incubator with 5% CO2.
-
Add the test compound (prepared as in the microsomal assay) to the cells to initiate the experiment (final concentration typically 1 µM).
-
-
Sampling & Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.
-
Terminate the reaction by mixing with ice-cold acetonitrile containing an internal standard, as described in the microsomal protocol.
-
-
Sample Processing & Analysis:
Caption: A generalized workflow for in vitro metabolic stability assays.
Part 3: Data Analysis and Interpretation
The goal of the analysis is to determine the rate at which the parent compound is eliminated. Bioanalytical methods, predominantly LC-MS/MS, are crucial for the sensitive and selective quantification of drugs and their metabolites from complex biological matrices.[20][21][22][23]
From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).
-
Calculate the Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.
-
Formula: t½ = 0.693 / k
-
-
Calculate the Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.[12]
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Caption: The data analysis pipeline from raw output to key stability parameters.
Comparative Data: A Hypothetical Case Study
To illustrate the application of these principles, consider three hypothetical N-benzyl pyrrolidine derivatives tested in a human liver microsomal stability assay.
| Compound ID | R-Group (on Benzyl Ring) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
| Compound A | -H (Unsubstituted) | 25 | 27.7 | Moderate |
| Compound B | 4-Fluoro | 55 | 12.6 | Slow |
| Compound C | 4-Methoxy | 12 | 57.8 | Fast |
Interpretation:
-
Compound A shows moderate stability, serving as a baseline.
-
Compound B , with an electron-withdrawing fluorine atom at the para-position, shows significantly improved metabolic stability (longer half-life, lower clearance). This is a common strategy to block aromatic hydroxylation.[11]
-
Compound C , with an electron-donating methoxy group, is metabolized rapidly. The methoxy group itself is susceptible to O-demethylation, opening up an additional metabolic pathway and significantly reducing stability.
This comparative data allows researchers to establish clear SMR and guide the next round of synthesis to design molecules with more favorable pharmacokinetic properties.[1]
Conclusion
Assessing the metabolic stability of N-benzyl pyrrolidine derivatives is a multi-faceted process that requires a sound understanding of the underlying biochemistry and the available experimental tools. By starting with a hypothesis of the likely metabolic pathways, selecting the appropriate in vitro system—from high-throughput microsomal screens to physiologically rich hepatocyte assays—and correctly interpreting the resulting clearance data, drug development professionals can make informed decisions. This systematic, data-driven approach is essential for efficiently advancing compounds with a higher probability of success in the complex journey from bench to bedside.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The failure of substrate pKa to influence the microsomal formation of amides from N-benzylamines: the microsomal metabolism of N-benzyl pyrrolidine, N-benzyl carbazole and N-acetyl-N-benzyl-4-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. nuvisan.com [nuvisan.com]
- 20. b-ac.co.uk [b-ac.co.uk]
- 21. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. onlinepharmacytech.info [onlinepharmacytech.info]
A Senior Application Scientist's Guide to the Enantioselective Separation of Chiral Pyrrolidines
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Due to the tetrahedral nature of carbon, many of these pyrrolidine-containing compounds are chiral, existing as enantiomers—non-superimposable mirror images.[3] These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[3][4] For instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic.[3][4] Consequently, the ability to accurately separate, identify, and quantify the individual enantiomers of chiral pyrrolidines is not merely an analytical challenge; it is a regulatory necessity and a cornerstone of safe drug development.[4]
This guide provides a comparative review of the primary analytical techniques used for the chiral separation of pyrrolidine derivatives. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Structured from the perspective of a seasoned application scientist, this document goes beyond mere protocols to explain the fundamental causality behind methodological choices, empowering researchers to develop and optimize robust, reliable, and efficient enantioselective analytical methods.
Fundamentals of Chiral Recognition
The separation of enantiomers is fundamentally different from achiral chromatography. Since enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, their separation requires the introduction of a chiral environment.[3] This is achieved by using a chiral selector , which interacts diastereomerically with the two enantiomers. This transient diastereomeric complex formation results in a difference in energy, leading to differential retention times or migration velocities, and thus, separation.[4] The most common approach, known as the direct method , incorporates the chiral selector into the stationary phase, creating a Chiral Stationary Phase (CSP).[4] An alternative, the indirect method , involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[5][6]
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for chiral pyrrolidine separation depends on factors such as the analyte's volatility, polarity, the required scale of separation (analytical vs. preparative), desired analysis speed, and available instrumentation.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most dominant technique for chiral separations in the pharmaceutical industry due to its versatility and robustness.[7][8] The direct approach using CSPs is overwhelmingly preferred.[9]
Mechanism & Key Considerations: Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses for chiral HPLC, responsible for resolving a vast majority of racemates.[9][10][11] Their success stems from a complex combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide polymer backbone.[12]
-
Coated vs. Immobilized CSPs: Polysaccharide CSPs come in two main types: coated and immobilized. Coated phases, where the chiral selector is physically adsorbed onto the silica support, offer excellent chiral recognition but are incompatible with certain "non-standard" solvents (e.g., THF, DCM) that can strip the coating.[12] Immobilized CSPs, where the selector is covalently bonded to the silica, overcome this limitation, offering greater solvent versatility, enhanced robustness, and extended column lifetime.[10][12] This flexibility is crucial during method development, as it allows for a wider range of mobile phase compositions to be explored for optimizing selectivity and solubility.[12]
-
Mobile Phase Selection: For pyrrolidine derivatives, which often contain a basic nitrogen atom, mobile phase composition is critical.
-
Normal-Phase (NP) Mode: Typically uses hexane/alkane with an alcohol modifier (e.g., isopropanol, ethanol).[5] Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic analytes or an amine like triethylamine (TEA) for basic analytes, are often required to improve peak shape and reduce tailing by masking active sites on the silica surface.[13][14]
-
Reversed-Phase (RP) Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is generally preferred for more polar compounds and is directly compatible with mass spectrometry (MS).
-
Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with additives. This can be a powerful alternative for compounds with limited solubility in either NP or RP systems.[15]
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, especially for preparative chiral separations.[16][17] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and higher efficiency.[7][18]
Mechanism & Key Considerations: SFC largely employs the same CSPs as HPLC, with polysaccharide-based columns being particularly dominant.[11][19] The separation mechanism is similar, but the mobile phase properties are distinct.
-
Speed and Efficiency: The low viscosity of supercritical CO₂ allows for much higher flow rates than in HPLC without generating excessive backpressure.[7] This translates to significantly shorter analysis times and faster column equilibration, making it ideal for high-throughput screening.[15][17]
-
Green Chemistry: SFC drastically reduces the consumption of toxic organic solvents, replacing them with environmentally benign CO₂.[17]
-
Mobile Phase Modifiers: Pure CO₂ is non-polar, so organic modifiers (co-solvents) like methanol, ethanol, or isopropanol are added to increase the mobile phase polarity and solvating power.[1] For basic compounds like pyrrolidines, amine additives are often necessary to achieve good peak shapes and resolution.[20] SFC often shows complementary selectivity to HPLC, meaning a separation that is difficult in one technique may be readily achieved in the other.[7]
Gas Chromatography (GC)
GC is a high-resolution technique suitable for volatile and thermally stable compounds. For many pyrrolidine derivatives, direct analysis is challenging due to their polarity and low volatility.
Mechanism & Key Considerations:
-
Derivatization is Often Essential: To improve volatility and thermal stability, pyrrolidines typically require derivatization prior to GC analysis.[21] This two-step achiral process involves esterifying any carboxylic acid groups and then acylating the amine functionality.[21] Common reagents include methanolic HCl for esterification and trifluoroacetic anhydride (TFAA) or acetic anhydride for acylation.[21] It is crucial that the derivatization process does not cause racemization of the analyte.[21]
-
Chiral Stationary Phases: Separation is achieved on capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.
-
Advantages: GC offers exceptional resolution and sensitivity, especially when coupled with a mass spectrometer. The ability to alter chiral selectivity by simply adjusting the column temperature provides a unique optimization parameter.[21]
Capillary Electrophoresis (CE)
CE is a powerful micro-analytical technique that separates molecules based on their electrophoretic mobility in a narrow capillary under a high voltage. It offers extremely high efficiency, short analysis times, and minimal sample and reagent consumption.[22]
Mechanism & Key Considerations: In chiral CE, the chiral selector is not part of a stationary phase but is instead added directly to the background electrolyte (BGE).[5][23]
-
Chiral Selectors: Highly substituted cyclodextrins (e.g., highly sulfated γ-cyclodextrin) are the most common chiral selectors for separating basic compounds like pyrrolidines.[24][25] The enantiomers form transient inclusion complexes with the cyclodextrin cavity, and differences in the stability of these diastereomeric complexes lead to different migration times.[24]
-
Method Parameters: Separation is highly dependent on parameters such as the type and concentration of the chiral selector, buffer pH, applied voltage, and capillary temperature.[22] The low pH of the buffer is often used to ensure that basic analytes like pyrrolidines are protonated and migrate as cations.[25]
-
Advantages: CE excels in its high separation efficiency, speed, and low consumption of expensive chiral selectors. It is particularly useful for analyzing highly polar or water-soluble compounds that are challenging to retain in HPLC or SFC.[22]
Quantitative Comparison of Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for chiral pyrrolidine separation.
| Feature | HPLC (with CSPs) | SFC (with CSPs) | GC (with Derivatization) | CE (with Chiral Additives) |
| Principle | Differential partitioning with a solid chiral stationary phase | Partitioning with a CSP using a supercritical fluid mobile phase | Differential partitioning with a liquid/solid CSP in a gaseous mobile phase | Differential migration in a liquid electrolyte containing a chiral selector |
| Typical Analytes | Broad applicability, non-volatile compounds | Broad applicability, particularly good for less polar compounds | Volatile or semi-volatile, thermally stable compounds (often after derivatization) | Charged or polar, water-soluble compounds |
| Analysis Speed | Moderate (5-30 min) | Very Fast (1-10 min)[18] | Fast (5-20 min) | Very Fast (2-15 min)[22] |
| Solvent Consumption | High | Very Low (Green Chemistry)[17] | Very Low | Extremely Low[23] |
| Resolution | Very Good | Excellent | Exceptional | Exceptional[22] |
| Method Development | Can be complex; requires screening of columns and mobile phases | Rapid screening; complementary to HPLC[7][15] | Requires robust derivatization protocol development[21] | Requires optimization of multiple electrolyte parameters |
| Preparative Scale | Well-established | Highly advantageous due to easy solvent (CO₂) removal[17] | Not feasible | Not feasible |
| MS Compatibility | Good (especially RP) | Excellent | Excellent | Requires specialized interfaces |
Method Development and Optimization
A systematic approach is key to successfully developing a chiral separation method. The following workflow illustrates a logical progression from initial screening to a fully optimized method.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Principle of Chiral Recognition on a Polysaccharide CSP
The enantioselective power of a polysaccharide-based CSP arises from its complex three-dimensional structure, which creates chiral pockets or grooves. Separation occurs when one enantiomer can engage in more favorable or more numerous interactions with the CSP than the other.
Caption: Interactions between enantiomers and a CSP.
Experimental Protocol: Representative HPLC Method
This protocol provides a starting point for the direct HPLC separation of a racemic pyrrolidine derivative using a polysaccharide-based CSP.
Objective: To separate the enantiomers of (rac)-2-(aminomethyl)-1-ethylpyrrolidine after derivatization.[13]
-
Instrumentation & Column:
-
Sample Preparation (Derivatization):
-
Rationale: Derivatization with a chromophore (e.g., 4-nitrobenzoic acid) is used here to enhance UV detection, not to create diastereomers. The separation is still achieved on the CSP.[13]
-
React racemic 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid in the presence of a suitable coupling agent to form the corresponding amide.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Dissolve the derivatized sample in the mobile phase.
-
Inject 5-10 µL of the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the two enantiomer peaks.
-
-
Optimization:
-
If resolution is insufficient, systematically adjust the percentage of ethanol. Decreasing the ethanol content will generally increase retention times and may improve resolution.
-
Adjust the concentration of TEA if peak shape is poor.
-
Conclusion and Future Outlook
The separation of chiral pyrrolidines is a critical task in modern drug development. While HPLC with polysaccharide-based CSPs remains the benchmark technique due to its versatility and vast application history, SFC is rapidly gaining prominence as a faster, greener, and often complementary high-throughput alternative. GC and CE serve as powerful niche techniques for volatile compounds and highly polar analytes, respectively.
The choice of method should be guided by the physicochemical properties of the analyte, the analytical objective (quantitation vs. purification), and available resources. A systematic screening approach using a diverse set of modern, immobilized CSPs under both HPLC and SFC conditions provides the highest probability of success in developing a robust and reliable enantioselective method. As the demand for enantiopure pharmaceuticals continues to grow, innovation in stationary phase chemistry and instrumentation will undoubtedly continue to advance the speed, efficiency, and accessibility of chiral separations.
References
- 1. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. selvita.com [selvita.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 22. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enantiospecific analysis by capillary electrophoresis: applications in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enantioselective capillary electrophoresis for pharmacokinetic analysis of methadone and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in equines anesthetized with ketamine and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the disposal of methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to empower you with not just a procedure, but a framework for safe laboratory practice.
Hazard Assessment & Characterization: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a synthetic organic compound for which specific, universally adopted disposal guidelines may not be published. Therefore, we must rely on the Safety Data Sheet (SDS) and data from structurally similar compounds to characterize its risk profile.
Based on available data, this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled. This profile immediately precludes disposal via standard waste streams.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. Such actions can lead to environmental contamination and pose risks to public health. The compound must be managed as a regulated hazardous waste from the moment it is designated for disposal—a principle known as "cradle-to-grave" management under the EPA's Resource Conservation and Recovery Act (RCRA).
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P312 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
Source: Synthesized from supplier Safety Data Sheets.
Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory operations in the United States involving hazardous chemicals are governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP). Your laboratory's CHP is the primary document outlining the specific procedures for safe handling and waste disposal.
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under RCRA. These regulations dictate how waste must be identified, stored, transported, and ultimately treated
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
